Defactinib hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQNUQAHJNRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073160-26-5 | |
| Record name | Defactinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEFACTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Defactinib Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib hydrochloride (formerly known as VS-6063 and PF-04554878) is a potent and selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes that are frequently dysregulated in cancer. Upregulation and constitutive activation of FAK are observed in a multitude of human cancers, correlating with increased malignancy, invasiveness, and poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of defactinib, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of FAK and Pyk2
Defactinib is an ATP-competitive inhibitor that targets the kinase activity of both FAK and its closely related family member, Pyk2. The high affinity and selectivity of defactinib for these kinases are central to its therapeutic potential.
Quantitative Potency and Selectivity
Defactinib demonstrates nanomolar potency against its primary targets. The selectivity of a kinase inhibitor is crucial to minimize off-target effects and associated toxicities.
| Target | IC50 (nM) | EC50 (nM) | Notes |
| FAK | 0.6 | 26 (in vivo phosphorylation) | Potent inhibition of kinase activity and cellular function. |
| Pyk2 | 0.6 | - | Equipotent inhibition to FAK. |
| Other Kinases | >100-fold selectivity over other kinases | - | Demonstrates high selectivity for the FAK family. |
Table 1: Potency and Selectivity of this compound. IC50 values represent the concentration of defactinib required to inhibit 50% of the kinase activity in vitro. EC50 represents the effective concentration to inhibit FAK phosphorylation by 50% in vivo.
Impact on Cellular Signaling Pathways
By inhibiting FAK, defactinib disrupts key signaling cascades that drive tumor progression. FAK acts as a central node, integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate a variety of cellular functions.
Inhibition of FAK Autophosphorylation
The initial step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and downstream signaling. Defactinib directly inhibits this critical autophosphorylation step in a time- and dose-dependent manner.
Defactinib Hydrochloride: A Technical Guide to its Downstream Signaling via the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib hydrochloride (formerly VS-6063 and PF-04554878) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] A crucial downstream effector of FAK signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism by which defactinib modulates the PI3K/Akt signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction: The FAK-PI3K/Akt Signaling Axis
Focal Adhesion Kinase (FAK) acts as a critical scaffold protein at sites of cell adhesion to the extracellular matrix. Upon integrin clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of various signaling proteins, including the p85 regulatory subunit of PI3K.[2] This interaction brings PI3K to the plasma membrane, where it can phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and inhibiting apoptosis.
Mechanism of Action of Defactinib on the PI3K/Akt Pathway
Defactinib is an ATP-competitive inhibitor that binds to the kinase domain of FAK, preventing its autophosphorylation at Tyr397.[3] This inhibition disrupts the formation of the FAK-p85 PI3K signaling complex, thereby blocking the downstream activation of Akt.[1] Studies have demonstrated that defactinib dose- and time-dependently induces the dissociation of PI3K from FAK, leading to a significant reduction in phosphorylated Akt (p-Akt) levels.[1]
Quantitative Effects of Defactinib on Cell Viability and Signaling
The inhibitory effects of defactinib on cell viability and the PI3K/Akt pathway have been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cancer cell lines, highlighting the context-dependent efficacy of FAK inhibition.
| Cell Line | Cancer Type | Defactinib IC50 (µM) | Reference |
| UTE1 | Uterine Endometrioid Carcinoma | ~2.5 | [4] |
| UTE3 | Uterine Endometrioid Carcinoma | ~3.0 | [4] |
| UTE10 | Uterine Endometrioid Carcinoma | ~1.7 | [4] |
| UTE11 | Uterine Endometrioid Carcinoma | ~3.8 | [4] |
| HeLa | Cervical Cancer | ~5.0 | [5][6] |
| SiHa | Cervical Cancer | ~5.0 | [5] |
| CaSki | Cervical Cancer | ~5.0 | [5] |
| TT | Thyroid Cancer | 1.98 | |
| K1 | Thyroid Cancer | 10.34 |
Table 1: Defactinib IC50 Values for Cell Viability in Various Cancer Cell Lines.
The direct impact of defactinib on the PI3K/Akt pathway is typically assessed by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt. While specific percentage reductions vary between cell types and experimental conditions, a consistent dose-dependent decrease in p-Akt (Ser473 and Thr308) is observed upon defactinib treatment.
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Downstream Effect |
| Defactinib (Low Dose) | ↓ | Moderate decrease in cell proliferation |
| Defactinib (High Dose) | ↓↓ | Significant decrease in cell proliferation and induction of apoptosis |
Table 2: Representative Quantitative Effects of Defactinib on Akt Phosphorylation and Downstream Cellular Processes. (Note: This table represents a generalized summary of findings. Specific values should be determined experimentally for each cell line and condition.)
Downstream Functional Consequences of PI3K/Akt Inhibition by Defactinib
The blockade of the PI3K/Akt pathway by defactinib translates into several key anti-tumor effects:
-
Inhibition of Cell Proliferation: By downregulating Akt activity, defactinib can lead to cell cycle arrest and a reduction in tumor cell proliferation.
-
Induction of Apoptosis: Akt is a key survival kinase that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. Inhibition of Akt by defactinib can therefore promote programmed cell death.
-
Inhibition of Cell Migration and Invasion: The PI3K/Akt pathway is centrally involved in regulating the cytoskeletal dynamics required for cell motility. By inhibiting this pathway, defactinib can significantly reduce the migratory and invasive capacity of cancer cells.
Experimental Protocols
Western Blotting for p-Akt/Akt Quantification
This protocol describes the detection and quantification of phosphorylated and total Akt levels in cell lysates following treatment with defactinib.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total Akt antibody, followed by the loading control antibody, repeating steps 7-11 for each.
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the p-Akt signal to the total Akt signal. Normalize these ratios to the loading control and then to the vehicle-treated control to determine the fold change in Akt phosphorylation.[7]
Immunoprecipitation of FAK and Western Blot for p85
This protocol is designed to demonstrate the disruption of the FAK-p85 PI3K interaction by defactinib.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-FAK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blot: Rabbit anti-p85 PI3K, Mouse anti-FAK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
Procedure:
-
Treat cells with defactinib or vehicle control.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[8]
-
Incubate the pre-cleared lysate with the anti-FAK antibody overnight at 4°C with gentle rotation to form the immunocomplex.[9]
-
Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the immunocomplex.[8]
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 5.1, probing the membrane with anti-p85 and anti-FAK antibodies.
-
Data Analysis: A decrease in the p85 band intensity in the FAK immunoprecipitate from defactinib-treated cells compared to the control indicates a disruption of the FAK-p85 interaction.
Transwell Cell Migration Assay
This assay quantifies the effect of defactinib on the migratory capacity of cells.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with various concentrations of defactinib or vehicle control for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells or the absorbance values between defactinib-treated and control groups to determine the percentage of migration inhibition.[10][11][12]
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis by defactinib.
Materials:
-
Annexin V-FITC (or other fluorophore) apoptosis detection kit
-
Propidium Iodide (PI) or 7-AAD
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with defactinib or vehicle control for a time period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells (early + late) in the defactinib-treated samples to the control.[13][14][15]
-
Visualizations of Signaling Pathways and Workflows
Caption: Defactinib inhibits FAK, blocking the PI3K/Akt signaling pathway.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Caption: Workflow for Annexin V apoptosis assay.
Conclusion
This compound effectively targets the FAK-PI3K-Akt signaling axis, a key pathway in cancer cell proliferation, survival, and migration. By inhibiting the initial step of FAK autophosphorylation, defactinib prevents the recruitment and activation of PI3K, leading to a downstream blockade of Akt signaling. This mechanism of action is supported by quantitative data demonstrating dose-dependent inhibition of cell viability and Akt phosphorylation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of defactinib and other FAK inhibitors on this critical oncogenic pathway. The continued exploration of FAK as a therapeutic target holds significant promise for the development of novel cancer therapies.
References
- 1. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Signaling Excitability in Cervical and Pancreatic Cancer Cells Through Combined Inhibition of FAK and PI3K [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Impact of Defactinib on RAS/MEK/ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its impact on the RAS/MEK/ERK signaling pathway. We will explore the mechanism of action, present quantitative data from key preclinical and clinical studies, detail relevant experimental protocols, and visualize complex biological pathways and workflows.
Introduction: Defactinib and the RAS/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival. Mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, leading to constitutive activation of this pathway.
Defactinib (VS-6063) is a potent, orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Importantly, FAK signaling has been identified as a key mechanism of resistance to inhibitors targeting the RAS/MEK/ERK pathway. Inhibition of RAF and/or MEK can lead to a compensatory activation of FAK, which allows tumor cells to bypass the intended blockade and continue to proliferate. This guide will dissect the rationale and evidence for targeting FAK with Defactinib to modulate RAS/MEK/ERK signaling and overcome therapeutic resistance.
Mechanism of Action: The Interplay of FAK and RAS/MEK/ERK Signaling
Defactinib functions as an ATP-competitive inhibitor of FAK and Pyk2, with IC50 values in the sub-nanomolar range. By binding to the kinase domain, Defactinib prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for its activation and the recruitment of downstream signaling molecules like SRC and PI3K.
The primary rationale for using Defactinib in RAS-mutant cancers stems from the observation that blocking the core RAS/MEK/ERK pathway often leads to feedback activation of FAK. This feedback loop can sustain pro-survival signals, limiting the efficacy of MEK or RAF inhibitors when used as monotherapy.
By combining a RAF/MEK inhibitor (like Avutometinib/VS-6766) with a FAK inhibitor (Defactinib), a more complete and durable shutdown of oncogenic signaling can be achieved. This dual blockade targets both the primary signaling cascade and a key resistance pathway simultaneously.
Quantitative Data Summary
The efficacy of Defactinib, both as a monotherapy and in combination, has been evaluated in numerous studies. The following tables summarize the key quantitative findings.
Table 1: Defactinib Monotherapy Clinical Trial Data
| Cancer Type | Study | No. of Patients | Key Efficacy Metric | Result | Citation |
| KRAS-mutant NSCLC | Phase 2 | 55 | 12-week Progression-Free Survival (PFS) | 28% | |
| KRAS-mutant NSCLC | Phase 2 | 55 | Median PFS | 45 days | |
| KRAS-mutant NSCLC | Phase 2 | 55 | Partial Response | 1 patient |
Defactinib monotherapy has demonstrated modest clinical activity in heavily pretreated patient populations.
Table 2: Defactinib Combination Therapy Clinical Trial Data (with Avutometinib/VS-6
Defactinib's Role in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib, an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), has emerged as a promising therapeutic agent that modulates the tumor microenvironment (TME) to overcome therapeutic resistance and enhance anti-tumor immunity. FAK, a non-receptor tyrosine kinase, is a critical signaling node downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion. In the TME, FAK activity is often upregulated in cancer cells, cancer-associated fibroblasts (CAFs), and various immune cells, contributing to an immunosuppressive and pro-tumorigenic landscape. This technical guide provides an in-depth overview of Defactinib's mechanism of action and its multifaceted effects on the key components of the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: Targeting a Central Node in the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). The intricate interplay between these components dictates tumor progression, metastasis, and response to therapy.[1] Focal Adhesion Kinase (FAK) is a central mediator in this interplay, transducing signals from the ECM and growth factors to regulate a wide array of cellular processes that support tumorigenesis.[2]
Defactinib's primary mechanism of action is the competitive inhibition of ATP binding to FAK and the closely related kinase Pyk2.[3] This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby impeding cancer cell proliferation, survival, and migration.[4][5] Beyond its direct effects on tumor cells, Defactinib's therapeutic potential is significantly amplified by its ability to remodel the TME.
Quantitative Data on Defactinib's TME Modulation
The following tables summarize key quantitative data from preclinical and clinical studies investigating Defactinib's impact on the tumor microenvironment.
Table 1: Preclinical Efficacy of Defactinib in Combination with Immune Checkpoint Inhibitors
| Model System | Treatment Group | Median Overall Survival (Days) | Finding | Reference |
| MC38 Colorectal Tumor (Mice) | Vehicle Control | 21 | - | [2] |
| Anti-PD-1 | 25 | - | [2] | |
| VS-4718 (FAK/Pyk2 inhibitor) | 28 | - | [2] | |
| VS-4718 + Anti-PD-1 | 42 | Combination significantly extends survival. | [2] |
Table 2: Clinical Efficacy of Defactinib in Combination Therapies
| Trial Name (NCT ID) | Cancer Type | Treatment Combination | Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| RAMP-201 (NCT04625270) | Low-Grade Serous Ovarian Cancer | Avutometinib + Defactinib | KRAS-mutant | 44% | 22.0 months | [6][7][8] |
| KRAS wild-type | 17% | 12.8 months | [6][9] | |||
| Overall | 31% | 12.9 months | [6] | |||
| FRAME (NCT03875820) | Low-Grade Serous Ovarian Cancer | Avutometinib + Defactinib | Not Specified | 42.3% | 20.1 months | [10][11] |
Table 3: Immunomodulatory Effects of Defactinib in a Phase II Study in Malignant Pleural Mesothelioma (NCT02004028)
| Biomarker | Change with Defactinib Treatment | Finding | Reference |
| pFAK in tumor biopsies | 75% reduction | Evidence of target inhibition. | |
| Naïve CD4+ and CD8+ T cells in tumor | Increased | Suggests enhanced T cell priming or infiltration. | |
| Myeloid and Treg immunosuppressive cells in tumor | Reduced | Indicates a shift towards a more immune-permissive TME. | |
| Exhausted T cells (PD-1+CD69+) in tumor | Reduced | Suggests restoration of T cell function. | |
| Peripheral Myeloid-Derived Suppressor Cells (MDSCs) | Reduced | Systemic reduction in an immunosuppressive cell population. |
Core Signaling Pathway Modulated by Defactinib
Defactinib targets the FAK signaling pathway, which is a central hub for various pro-tumorigenic signals within the TME.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Defactinib's effects on the TME.
Assessment of Cancer-Associated Fibroblast (CAF) Activation
Objective: To quantify the activation of CAFs in response to cancer cells and to assess the inhibitory effect of Defactinib.
Methodology: In-Cell ELISA for α-Smooth Muscle Actin (α-SMA)
-
Cell Culture:
-
Seed human primary lung fibroblasts into a 96-well, optical, flat-bottom, black microplate at a density of 4 x 10³ cells/well.[12]
-
Allow fibroblasts to attach overnight.
-
Add breast cancer cells (e.g., MDA-MB-231) at a density of 2 x 10³ cells/well and, if desired, human monocytes (e.g., THP-1) at 2 x 10³ cells/well.[12]
-
Culture the cells in a 50:50 mixture of DMEM and RPMI media supplemented with 10% FCS and 1% penicillin-streptomycin for 7 days.[12]
-
For Defactinib treatment groups, add the drug at desired concentrations at the time of co-culture initiation.
-
-
In-Cell ELISA Procedure:
-
After the 7-day incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash the cells with PBST (PBS with 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells with PBST.
-
Add an HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the α-SMA signal to cell number using a DNA stain (e.g., DAPI) or a total protein stain.
-
Analysis of Tumor-Associated Macrophage (TAM) Polarization
Objective: To determine the effect of Defactinib on the polarization of macrophages towards an M1 (anti-tumor) or M2 (pro-tumor) phenotype.
Methodology: Flow Cytometry for Macrophage Surface Markers
-
Macrophage Differentiation and Polarization:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and culture them with M-CSF to differentiate them into macrophages.
-
Alternatively, use a macrophage cell line such as RAW 264.7.[1]
-
To induce M2 polarization, treat the macrophages with IL-4 and IL-13.
-
To induce M1 polarization, treat with LPS and IFN-γ.
-
Treat the polarized macrophages with varying concentrations of Defactinib.
-
-
Flow Cytometry Staining:
-
Harvest the macrophages and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against macrophage surface markers.
-
Pan-macrophage markers: CD68, F4/80 (for mice).
-
M1 markers: CD80, CD86.
-
M2 markers: CD163, CD206.
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the expression of M1 and M2 markers on the macrophage population to determine the shift in polarization with Defactinib treatment.
-
CD8+ T Cell Proliferation Assay
Objective: To measure the effect of Defactinib on the proliferation of CD8+ T cells.
Methodology: CFSE Dilution Assay by Flow Cytometry
-
T Cell Isolation and Labeling:
-
Isolate primary human CD8+ T cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).[2]
-
Label the isolated CD8+ T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
-
T Cell Stimulation and Treatment:
-
Plate the CFSE-labeled CD8+ T cells in a 96-well plate.
-
Stimulate the T cells with anti-CD3/anti-CD28 coated beads.[2]
-
Treat the cells with a dose range of Defactinib.
-
-
Flow Cytometry Analysis:
-
After 3-5 days of culture, harvest the T cells.
-
Stain the cells with a viability dye and an antibody against CD8.
-
Analyze the cells by flow cytometry.
-
Gate on the live, CD8+ T cell population.
-
Measure the dilution of the CFSE signal, which is indicative of cell proliferation. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantification of Extracellular Matrix (ECM) Remodeling
Objective: To quantify changes in collagen deposition, a key component of the ECM, following treatment with Defactinib.
Methodology: Sircol Collagen Assay
-
Cell Culture and Treatment:
-
Culture cancer cells and/or CAFs in a multi-well plate.
-
Treat the cells with Defactinib at various concentrations for a specified period.
-
-
Collagen Extraction:
-
Collect the cell culture supernatant and/or lyse the cell layer to extract soluble and insoluble collagen, respectively.
-
Follow the manufacturer's protocol for the Sircol Collagen Assay kit for collagen extraction.
-
-
Collagen Quantification:
-
Add the Sircol dye reagent to the extracted collagen samples. This dye specifically binds to the [Gly-x-y]n helical structure of collagen.
-
Incubate to allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex and discard the supernatant.
-
Add the alkali reagent to dissolve the bound dye.
-
Read the absorbance of the solution at 555 nm.
-
Quantify the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of collagen.
-
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures used to study Defactinib's effects on the TME.
Conclusion
Defactinib represents a compelling therapeutic strategy that extends beyond direct anti-tumor effects to beneficially modulate the complex tumor microenvironment. By inhibiting FAK, Defactinib can reprogram the TME from an immunosuppressive to an immune-active state, characterized by reduced fibrosis, decreased numbers of immunosuppressive cells, and enhanced anti-tumor T cell responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the TME-modulating properties of Defactinib and other FAK inhibitors in the development of novel cancer therapies. The synergistic potential of Defactinib with immune checkpoint inhibitors and other targeted agents underscores the importance of TME-centric approaches in oncology.
References
- 1. FAK inhibitors induce cell multinucleation and dramatically increase pro-tumoral cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts [frontiersin.org]
- 5. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 8. mskcc.org [mskcc.org]
- 9. oncodaily.com [oncodaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib Hydrochloride: A Technical Guide to Targeting Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib hydrochloride (formerly VS-6063) is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[2] In the context of oncology, FAK is frequently overexpressed in various tumors and is implicated in tumor progression, metastasis, and the survival of cancer stem cells (CSCs).[2][3] This technical guide provides an in-depth overview of defactinib's mechanism of action, its efficacy in reducing CSC populations, relevant preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of FAK and Pyk2 Signaling
Defactinib exerts its anti-cancer effects primarily through the competitive inhibition of ATP binding to FAK and Pyk2, with IC50 values of 0.6 nM for both kinases.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the RAS/MEK/ERK and PI3K/Akt pathways.[4]
A critical aspect of defactinib's mechanism is its impact on the tumor microenvironment. By inhibiting FAK, defactinib can modulate the activity of stromal and immune cells, leading to an enhanced anti-tumor immune response.[2] Furthermore, defactinib has been shown to target CSCs both directly and indirectly. The direct effect involves the inhibition of FAK-mediated survival signals within the CSC population.[5] Indirectly, defactinib inhibits the production of cytokines such as IL-6 and IL-8 from tumor-associated macrophages (TAMs) in a Pyk2-dependent manner, thereby suppressing the supportive niche for CSCs.[5]
Preclinical Evidence for Cancer Stem Cell Reduction
Numerous preclinical studies have demonstrated the potent activity of defactinib against CSCs in various cancer models. These studies highlight defactinib's ability to preferentially target CSCs over the bulk tumor population and its synergistic effects when combined with conventional chemotherapy.
In Vitro Efficacy
Defactinib has shown significant inhibitory activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FAK | Enzyme Assay | 0.6 | [1] |
| Pyk2 | Enzyme Assay | 0.6 | [1] |
| TT | Thyroid Cancer | 1980 | [1] |
| K1 | Thyroid Cancer | 10340 | [1] |
| UTE10 | Endometrial Cancer | 1700-3800 | [6] |
| MCF7-HER2- | Breast Cancer (3D) | ~100 | [7] |
| MCF7-HER2+ | Breast Cancer (3D) | >10000 | [7] |
| BT474 | Breast Cancer (3D) | >10000 | [7] |
| SKBR3 | Breast Cancer (3D) | >10000 | [7] |
Table 1: In Vitro IC50 Values for Defactinib.
Studies in ovarian and breast cancer models have shown that while standard chemotherapeutics like paclitaxel and carboplatin can enrich the CSC population, defactinib preferentially targets and reduces the proportion of these cells.[3] Combination treatment with defactinib and paclitaxel has demonstrated synergistic inhibition of tumor cell proliferation and survival.[3]
In Vivo Efficacy
In vivo studies using xenograft models have further substantiated the anti-CSC activity of defactinib. In an ovarian cancer model, defactinib, both alone and in combination with paclitaxel, was able to prevent tumor initiation from CSCs, a feat not achieved by paclitaxel alone.[3]
| Cancer Model | Treatment | Key Findings | Reference |
| Ovarian Cancer Xenograft | Defactinib +/- Paclitaxel | Defactinib preferentially targets CSCs; Combination with paclitaxel prevents tumor initiation. | [3] |
| Endometrial Cancer Xenograft (UTE10) | Defactinib (single agent) | Significant tumor growth inhibition compared to control (p < 0.001); Median OS of 55 days vs. 23 days for control. | [6][8] |
| Endometrial Cancer Xenograft (UTE10) | Defactinib + Avutometinib | Superior tumor growth inhibition compared to single agents (p < 0.001); Median OS not reached after 75 days. | [6][8] |
| Uterine Carcinosarcoma Xenograft | Defactinib + Avutometinib | Superior tumor growth inhibition and longer survival compared to single agents (p < 0.002). | [9] |
Table 2: Summary of Preclinical In Vivo Studies of Defactinib.
Clinical Evidence
Defactinib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, across various cancer types including mesothelioma, non-small cell lung cancer (NSCLC), and ovarian cancer.[10][11]
A notable phase 2 study, the FRAME trial, evaluated defactinib in combination with the RAF/MEK inhibitor avutometinib in patients with solid tumors.[2] In patients with low-grade serous ovarian cancer (LGSOC), this combination demonstrated significant clinical activity.[2] The subsequent RAMP 201 trial further confirmed these findings.[12][13][14]
| Trial Name/Phase | Cancer Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| FRAME (Phase 1) | Low-Grade Serous Ovarian Cancer | Defactinib + Avutometinib | 42.3% (11 of 26 patients) | 20.1 | [2][5] |
| RAMP 201 (Phase 2) | Recurrent Low-Grade Serous Ovarian Cancer | Defactinib + Avutometinib | 31% (Overall); 44% (KRAS-mutant); 17% (KRAS wild-type) | 12.9 (Overall); 22.0 (KRAS-mutant); 12.8 (KRAS wild-type) | [12][13][14] |
| Phase 2 | KRAS-mutant NSCLC | Defactinib Monotherapy | One partial response among 55 patients | 1.5 | [15] |
Table 3: Selected Clinical Trial Results for Defactinib.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of defactinib on cancer stem cells.
Sphere Formation Assay
This assay assesses the self-renewal capacity of CSCs, which are able to form three-dimensional spheroids in non-adherent, serum-free conditions.
-
Cell Preparation:
-
Start with a single-cell suspension of cancer cells by enzymatic (e.g., TrypLE) or mechanical dissociation.[4]
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
Resuspend cells in serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF).[11]
-
-
Plating:
-
Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or wells.[11] This prevents adherence and promotes sphere formation from single cells.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.[16]
-
Monitor for sphere formation every 2-3 days. Add fresh media as needed.
-
-
Treatment with Defactinib:
-
For drug efficacy studies, add varying concentrations of defactinib to the sphere formation medium at the time of plating.
-
Include a vehicle control (e.g., DMSO).
-
-
Quantification:
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Compare the SFE between defactinib-treated and control groups.
-
Aldefluor Assay
This assay identifies CSC populations based on their high aldehyde dehydrogenase (ALDH) activity, a functional marker for stemness.
-
Cell Preparation:
-
Staining:
-
Divide the cell suspension into "test" and "control" tubes.
-
To the "test" tube, add the activated ALDEFLUOR reagent (BAAA).
-
To the "control" tube, add the ALDEFLUOR reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).[1][10] DEAB establishes the baseline fluorescence and allows for the identification of the ALDH-positive population.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.[1][10]
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells and resuspend them in ALDEFLUOR assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (CSC) population will exhibit a bright fluorescent signal in the "test" sample, which is absent in the DEAB-treated "control" sample.
-
Gate on the ALDH-bright population and quantify the percentage of these cells.
-
-
Evaluation of Defactinib:
-
Treat cells with defactinib for a specified period before performing the Aldefluor assay to determine the effect of the drug on the ALDH-positive population.
-
Flow Cytometry for CSC Surface Markers
This method identifies and quantifies CSCs based on the expression of specific cell surface markers, such as CD44 and CD24 in breast and ovarian cancer.
-
Cell Preparation:
-
Prepare a single-cell suspension from the cancer cell line or tumor tissue.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Incubate the cells with fluorescently conjugated antibodies specific for the CSC markers of interest (e.g., anti-CD44-FITC and anti-CD24-PE).
-
Include isotype control antibodies to account for non-specific binding.
-
Incubate for 30 minutes on ice in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer and analyze using a flow cytometer.
-
Identify and quantify the cell population with the CSC phenotype (e.g., CD44+/CD24-).
-
-
Evaluation of Defactinib:
-
Pre-treat cells with defactinib before staining to assess its impact on the percentage of cells expressing the CSC marker profile.
-
In Vivo Orthotopic Ovarian Cancer Xenograft Model
This model allows for the evaluation of defactinib's efficacy in a more physiologically relevant tumor microenvironment.
-
Cell Preparation:
-
Surgical Procedure:
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or by caliper measurements for subcutaneous models.[20]
-
-
Treatment with Defactinib:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer defactinib orally at a predetermined dose and schedule (e.g., daily or twice daily).[17] The control group receives the vehicle.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Analyze the tumors for CSC markers using immunohistochemistry or flow cytometry to assess the effect of defactinib on the CSC population.
-
Evaluate for the presence of metastases.
-
Conclusion
This compound is a promising therapeutic agent that targets the FAK signaling pathway, a critical regulator of cancer cell survival, proliferation, and migration. A significant body of preclinical evidence demonstrates its ability to selectively target and reduce cancer stem cell populations, both in vitro and in vivo. Clinical trials, particularly in combination with other targeted therapies, have shown encouraging results in difficult-to-treat cancers like low-grade serous ovarian cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-CSC properties of defactinib and to explore its potential in novel therapeutic strategies. The continued investigation of FAK inhibitors like defactinib holds the potential to address the significant clinical challenge of CSC-driven tumor recurrence and metastasis.
References
- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncodaily.com [oncodaily.com]
- 15. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma | PLOS One [journals.plos.org]
- 20. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Defactinib Hydrochloride: In Vitro Cell Proliferation Assay Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of Defactinib hydrochloride, a selective inhibitor of Focal Adhesion Kinase (FAK), on cancer cell proliferation. The document includes a comprehensive experimental protocol, data on its inhibitory concentrations in various cancer cell lines, and a visualization of the targeted signaling pathway.
Introduction
This compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in various cancers. FAK plays a critical role in mediating signals from integrins and growth factor receptors, influencing key cellular processes such as proliferation, survival, and migration. By inhibiting FAK, Defactinib disrupts these signaling cascades, leading to a reduction in tumor cell growth and survival. This document outlines a standardized in vitro cell proliferation assay to evaluate the anti-proliferative effects of this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Thyroid Cancer | 1.98 | |
| K1 | Thyroid Cancer | 10.34 | |
| UTE1 | Endometrial Cancer | ~0.3 - 7.5 | |
| UTE3 | Endometrial Cancer | ~0.3 - 7.5 | |
| UTE10 | Endometrial Cancer | ~0.3 - 7.5 | |
| UTE11 | Endometrial Cancer | ~0.3 - 7.5 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time.
Experimental Protocol: MTS Cell Proliferation Assay
This protocol is adapted from standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay procedures and is suitable for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., ovarian, non-small cell lung, mesothelioma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent
-
96-well clear flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Determining Defactinib Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (also known as VS-6063) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and invasion.[2] Upregulation of the FAK signaling pathway is a common feature in many cancers and is associated with tumor progression and metastasis.[2] By inhibiting FAK, Defactinib disrupts these oncogenic signaling cascades, making it a promising agent in cancer therapy.[2][3] These application notes provide a comprehensive guide for determining the optimal concentration of Defactinib for in vitro studies, including detailed protocols for key experiments and a summary of reported effective concentrations in various cancer cell lines.
Mechanism of Action: The FAK Signaling Pathway
FAK is a central node in signal transduction pathways initiated by cell adhesion to the extracellular matrix (ECM). Upon integrin clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for SRC family kinases.[4] This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream targets, activating critical signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation.[5] Defactinib competitively inhibits the ATP-binding site of FAK, preventing its autophosphorylation and the subsequent downstream signaling events.[6]
Caption: FAK signaling pathway and the inhibitory action of Defactinib.
Data Presentation: Effective Concentrations of Defactinib In Vitro
The effective concentration of Defactinib can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric used to determine the potency of a compound. Below is a summary of reported IC50 values for Defactinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Thyroid Cancer | 1.98 | [1] |
| K1 | Thyroid Cancer | 10.34 | [1] |
| UTE1 | Endometrial Cancer | ~1.7-3.8 | [7] |
| UTE3 | Endometrial Cancer | ~1.7-3.8 | [7] |
| UTE10 | Endometrial Cancer | ~1.7-3.8 | [7] |
| UTE11 | Endometrial Cancer | ~1.7-3.8 | [7] |
| A549 | Non-Small Cell Lung Cancer | 73.05 (at 24h) | [8] |
| H1299 | Non-Small Cell Lung Cancer | 126.1 (at 24h) | [8] |
Note: IC50 values can be influenced by experimental conditions such as cell density, assay duration, and the specific assay used.
Experimental Workflow for Determining Optimal Defactinib Concentration
A systematic approach is recommended to determine the optimal in vitro concentration of Defactinib for a specific research application. The following workflow outlines the key steps, from initial dose-response studies to functional assays.
Caption: Workflow for determining the optimal in vitro concentration of Defactinib.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Defactinib in a cancer cell line of interest.
Materials:
-
Defactinib stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Defactinib in complete medium. A common starting range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Defactinib dose.
-
Remove the medium from the wells and add 100 µL of the Defactinib dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of Defactinib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is to confirm that Defactinib inhibits its target, FAK, by assessing the phosphorylation status of FAK at Y397.
Materials:
-
Defactinib
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Defactinib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the ratio of p-FAK to total FAK.
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of Defactinib on cell migration.
Materials:
-
Defactinib
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Drug Treatment:
-
Add fresh medium containing a non-toxic concentration of Defactinib (determined from the cell viability assay) or a vehicle control. A low-serum medium is often used to minimize proliferation effects.
-
-
Image Acquisition:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at different time points for both treated and control wells.
-
Calculate the percentage of wound closure over time. A significant decrease in wound closure in Defactinib-treated cells compared to the control indicates an inhibition of cell migration.
-
Conclusion
The successful use of Defactinib in in vitro studies hinges on the careful determination of an appropriate working concentration. This requires a multi-faceted approach that begins with assessing the compound's cytotoxic effects to establish an IC50 value, followed by confirmation of on-target activity through the analysis of FAK phosphorylation. Finally, functional assays should be performed at effective, non-toxic concentrations to elucidate the biological consequences of FAK inhibition. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust in vitro experiments with Defactinib.
References
- 1. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. researchhub.com [researchhub.com]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Defactinib Hydrochloride: Application Notes for Western Blot Analysis of pFAK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing defactinib hydrochloride for the analysis of Focal Adhesion Kinase (FAK) phosphorylation at Tyrosine 397 (pFAK Y397) via Western blot. Defactinib is a potent and selective inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2), making it a critical tool for studying FAK signaling in various cellular processes, including proliferation, migration, and survival.[1][2]
Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that targets the ATP-binding pocket of FAK.[3] This inhibition prevents the autophosphorylation of FAK at Y397, a critical event for the recruitment and activation of downstream signaling proteins such as Src family kinases, PI3K, and Grb7.[4][5] By blocking this initial activation step, defactinib effectively abrogates signaling through key oncogenic pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[1][2][6]
Signaling Pathway
The FAK signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at Y397, creating a binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation results in the phosphorylation of other residues on FAK and downstream substrates, propagating signals that regulate critical cellular functions.[4]
Quantitative Data Summary
This compound has been shown to inhibit FAK phosphorylation in a dose- and time-dependent manner across various cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values for this compound
| Parameter | Value | Cell Line/System | Reference |
| FAK Y397 Inhibition (IC50) | 0.11 µM | HFFs | [7] |
| FAK Inhibition (IC50) | 0.6 nM | Cell-free assay | [8] |
| Cell Viability (IC50) | 1.58 µM | MCF7-HER2 (HER2High) | [5] |
| Cell Viability (IC50) | 0.052 µM | MCF7-HER2 (HER2Low) | [5] |
Table 2: Effective Concentrations and Treatment Times for pFAK Inhibition
| Cell Line | Defactinib Concentration | Treatment Time | Observed Effect | Reference |
| PDAC cells | 10 µM | 2 hours | Reduced phosphorylation of pY-397 and pY-925 | [9] |
| 5 LGSOC cell lines | Clinical Cmax | 1 hour | Reduction of p-FAK | [10] |
| RT4 and T24 cells | 100 µM | 3 x 2 hours | Absence of p-FAK | [11] |
| MDA-MB-453 and H292 cells | Not specified | 15 minutes | Induced EGFR/HER2 and AKT/ERK phosphorylation | [5] |
| Taxane-resistant cell lines | Dose-dependent | 3 hours | Inhibition of pFAK (Tyr397) expression | [1][12] |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The following diagram outlines the general workflow for assessing the effect of defactinib on pFAK levels.
Detailed Protocol for Western Blot Analysis of pFAK (Y397)
This protocol provides a detailed methodology for performing Western blot analysis to assess the inhibition of FAK phosphorylation by defactinib.
1. Cell Culture and Treatment: a. Seed cells of interest in appropriate culture plates and grow to 70-80% confluency. b. If necessary, serum-starve the cells overnight to reduce basal levels of pFAK. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of defactinib (e.g., 0.1, 1, 10 µM) for desired time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (DMSO) group.
2. Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load the samples onto a pre-cast SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel at 110V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
5. Immunoblotting: a. Block the membrane with 5% w/v BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] b. Incubate the membrane with a primary antibody specific for pFAK (Y397) (e.g., rabbit polyclonal or monoclonal) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[13] A typical dilution is 1:1000.[14] c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and/or a loading control protein like β-actin or GAPDH. e. Perform densitometric analysis of the bands using appropriate software. Normalize the pFAK signal to the total FAK or loading control signal.
These application notes and protocols provide a robust framework for investigating the effects of this compound on FAK signaling. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Phospho-FAK (Y397) Antibody AF4528: R&D Systems [rndsystems.com]
- 7. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 8. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Defactinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (formerly VS-6063 and PF-04554878) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Upregulation and constitutive activation of FAK are observed in various tumor types and are associated with tumor progression, metastasis, and resistance to therapy.[2][3] By inhibiting FAK, Defactinib disrupts these oncogenic signaling pathways, leading to anti-tumor and anti-angiogenic effects.[1][2] These application notes provide a comprehensive overview of the in vivo administration of Defactinib in mouse models, including dosing, formulation, and experimental protocols.
Mechanism of Action of Defactinib
Defactinib functions by competitively binding to the ATP-binding site of FAK, inhibiting its autophosphorylation at tyrosine residue Y397.[3] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src-family kinases. The inhibition of FAK activation by Defactinib disrupts downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/Akt pathways, which are pivotal for tumor cell proliferation, survival, and migration.[1][3]
Figure 1: Defactinib inhibits the FAK signaling pathway.
In Vivo Dosing and Administration Data
The following table summarizes the quantitative data for in vivo dosing and administration of Defactinib in various mouse models based on published studies.
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Formulation/Vehicle | Efficacy/Outcome | Reference |
| Nude Mice | Ovarian Cancer (HeyA8, SKOV3ip1) | 25 mg/kg | Oral | Twice daily | Vehicle (details not specified) | 97.9% reduction in tumor weight in combination with Paclitaxel (HeyA8 model).[4] 92.7% tumor weight reduction in combination with Paclitaxel (SKOV3ip1 model).[4] | [4] |
| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | 40 mg/kg | Oral | Daily for 4 weeks | DMSO | Significantly suppressed tumor growth and metastasis. | [5] |
| Mice | Malignant Pleural Mesothelioma (merlin-negative) | Not specified | Oral | Not specified | Not specified | Significant tumor growth inhibition in a lung pre-implanted model. | [6] |
| Mice | Chronic Lymphocytic Leukemia (CLL) | Not specified | Not specified | Not specified | Not specified | Significantly lower frequency of clonal leukemic cells in various tissues. | [7] |
| Hh/anti-IL10R-treated mice | Colitis | Not specified | Not specified | Not specified | Vehicle | Reduced inflammation and pathology. | [8] |
Experimental Protocols
Protocol 1: Evaluation of Defactinib in an Ovarian Cancer Xenograft Mouse Model
This protocol is adapted from a study investigating the combination of Defactinib and Paclitaxel in ovarian cancer mouse models.[4]
1. Materials:
-
Defactinib (VS-6063)
-
Vehicle for oral administration (e.g., 10% DMSO, 90% corn oil)[4]
-
Female nude mice
-
HeyA8 or SKOV3ip1 human ovarian cancer cells
-
Paclitaxel (if used in combination)
-
Phosphate-buffered saline (PBS)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
2. Experimental Workflow:
Figure 2: Experimental workflow for in vivo Defactinib administration.
3. Procedure:
-
Tumor Cell Implantation: Inject HeyA8 or SKOV3ip1 human ovarian cancer cells intraperitoneally into female nude mice.
-
Tumor Establishment: Allow one week for the tumors to establish.
-
Randomization: Randomly assign mice into four treatment groups (n=10 per group):
-
Group 1 (Control): Vehicle orally twice daily and PBS intraperitoneally weekly.
-
Group 2 (Defactinib monotherapy): Defactinib (25 mg/kg) orally twice daily.
-
Group 3 (Paclitaxel monotherapy): Paclitaxel intraperitoneally weekly.
-
Group 4 (Combination therapy): Defactinib (25 mg/kg) orally twice daily and Paclitaxel intraperitoneally weekly.
-
-
Drug Formulation and Administration:
-
Prepare Defactinib in a suitable vehicle. A common formulation is a suspension in 10% DMSO and 90% corn oil.[4] Ensure the solution is homogenous before each administration.
-
Administer Defactinib orally using a gavage needle.
-
Administer Paclitaxel or PBS intraperitoneally as required.
-
-
Monitoring:
-
Monitor the mice daily for any adverse effects of the therapy, including changes in body weight, behavior, and overall health.
-
If applicable (for subcutaneous models), measure tumor dimensions with calipers two to three times per week and calculate tumor volume.
-
-
Endpoint and Data Collection:
-
The study endpoint is typically reached after a predetermined period (e.g., 28 or 35 days) or when mice become moribund.[4]
-
At the endpoint, euthanize the mice and perform a necropsy.
-
Record the total body weight, tumor incidence, and the total mass of the tumors. Count the number of tumor nodules.[4]
-
Collect tumor and other relevant tissues for further analysis (e.g., histology, western blotting for pFAK levels).
-
Protocol 2: General Guidelines for Defactinib Formulation
The solubility of Defactinib can influence its bioavailability. Several formulations have been reported for in vivo use.
-
For Oral Administration (Suspension):
-
DMSO and Corn Oil: A common vehicle is a mixture of 10% DMSO and 90% corn oil.[4]
-
DMSO, PEG300, Tween-80, and Saline: Another suggested formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[4] It is recommended to add each solvent sequentially and ensure the solution is as clear as possible before adding the next.[9]
-
-
Preparation Notes:
-
It is advisable to prepare the working solution fresh for each use.
-
Sonication may be required to aid in the dissolution or suspension of the compound.[9]
-
Conclusion
Defactinib has demonstrated significant anti-tumor activity in a variety of preclinical mouse models. The oral bioavailability and manageable safety profile make it a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies with Defactinib, contributing to the further understanding of its therapeutic potential in oncology. It is crucial to optimize dosing and formulation for each specific mouse model and experimental context to achieve reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Defactinib used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Defactinib inhibits PYK2 phosphorylation of IRF5 and reduces intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
Defactinib Hydrochloride and Paclitaxel Combination Therapy in Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib hydrochloride (VS-6063) is an orally available, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell survival, proliferation, migration, and resistance to chemotherapy.[1] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. In ovarian cancer, preclinical and clinical evidence suggests a synergistic anti-tumor effect when combining defactinib with paclitaxel. This combination therapy aims to overcome chemoresistance and target the cancer stem cell (CSC) population, which is often implicated in tumor recurrence.[1]
These application notes provide a comprehensive overview of the preclinical rationale and clinical data for the combination of defactinib and paclitaxel in ovarian cancer. Detailed protocols for key experimental assays are also included to facilitate further research and development in this area.
Preclinical Rationale and Data
Preclinical studies have demonstrated that defactinib enhances the efficacy of paclitaxel in ovarian cancer models. The combination has been shown to synergistically inhibit tumor cell proliferation and preferentially target ovarian cancer stem cells.[1]
Key Preclinical Findings:
-
Synergistic Inhibition of Proliferation: Combination Index (CI) analyses in human ovarian cancer cell lines, such as TOV-21G and OV-7, have demonstrated a synergistic inhibition of tumor cell proliferation and survival when defactinib is combined with paclitaxel.[1]
-
Targeting Cancer Stem Cells: FAK inhibitors like defactinib have been found to preferentially target ovarian CSCs. In contrast, standard cytotoxic agents like paclitaxel can enrich the CSC population. The combination of defactinib and paclitaxel has been shown to attenuate this enrichment of CSCs.[1]
-
Reduction of Tumor-Initiating Capability: In in vivo models, the combination of a FAK inhibitor and paclitaxel was able to prevent tumor initiation, a key characteristic of CSCs. Paclitaxel alone did not show this effect.[1]
Clinical Data: Phase 1/1b Study (NCT01778803)
A multicenter Phase 1/1b clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of defactinib in combination with weekly paclitaxel in patients with advanced or refractory ovarian cancer.[2][3]
Study Design and Patient Population
The study consisted of a dose-escalation phase (Phase 1) followed by a dose-expansion phase (Phase 1b).[2]
Table 1: Patient Characteristics (N=18) [2][3]
| Characteristic | Value |
| Median Age (years) | 67.5 (range 50-77) |
| ECOG Performance Status 0 or 1 | 100% |
| Median Prior Regimens | 3 (range 1-9) |
| Prior Taxane Exposure | 100% |
| Platinum-Resistant Disease | 83% (15/18) |
Dosing and Administration
The recommended Phase 2 dose (RP2D) was determined to be defactinib 400 mg administered orally twice daily (BID) in combination with paclitaxel 80 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle .[2][3]
Safety and Tolerability
The combination of defactinib and paclitaxel was generally well-tolerated, with no dose-limiting toxicities observed.[2][3]
Table 2: Treatment-Related Grade 3 Adverse Events (N=18) [2]
| Adverse Event | Number of Patients (%) |
| Neutropenia | 5 (27.8%) |
| Hyperbilirubinemia | 3 (16.7%) |
| Thrombocytopenia | 1 (5.6%) |
| Anemia | 1 (5.6%) |
| Leukopenia | 1 (5.6%) |
| Nausea | 1 (5.6%) |
| Vomiting | 1 (5.6%) |
| Increased Alanine Aminotransferase | 1 (5.6%) |
No Grade 4 or 5 drug-related toxicities were observed.[2]
Table 3: All-Grade Toxicities Occurring in ≥33% of Patients (Phase 1, N=6) [3]
| Adverse Event |
| Anemia |
| Fatigue |
| Neutropenia |
| Alopecia |
| Nausea |
| Fever |
| Vomiting |
| Hypomagnesemia |
Preliminary Efficacy
Preliminary data from the Phase 1/1b study showed signs of anti-tumor activity.[2][3]
Table 4: Preliminary Efficacy Results (N=18) [2]
| Response Category | Number of Patients |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 1 (ongoing >6 months) |
| Stable Disease (SD) | 1 (ongoing >8 months) |
Significant decreases or normalization of the CA-125 tumor marker were reported in 2 of 6 patients in the initial phase 1 cohort.[3]
Signaling Pathway and Experimental Workflow
Proposed Synergistic Mechanism of Action
Defactinib inhibits FAK, which is a key mediator of integrin and growth factor receptor signaling. This inhibition disrupts downstream pathways involved in cell survival, proliferation, and migration, such as the PI3K/Akt and MAPK/ERK pathways. Paclitaxel induces mitotic arrest by stabilizing microtubules. The synergy likely arises from defactinib's ability to sensitize cancer cells to paclitaxel-induced apoptosis and to target the cancer stem cell population that is often resistant to conventional chemotherapy.
Caption: Synergistic mechanism of Defactinib and Paclitaxel.
Experimental Workflow for Preclinical Evaluation
A typical workflow to evaluate the synergistic effects of defactinib and paclitaxel in ovarian cancer cell lines involves a series of in vitro assays.
Caption: Preclinical experimental workflow.
Experimental Protocols
Cell Viability and Synergy Analysis (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of defactinib and paclitaxel, alone and in combination, and to quantify synergy.
Materials:
-
Ovarian cancer cell lines (e.g., TOV-21G, OV-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of defactinib and paclitaxel in culture medium.
-
Treat cells with a range of concentrations of defactinib alone, paclitaxel alone, and in combination at a constant ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the fraction of affected cells for each treatment condition compared to the vehicle control.
-
Analyze the dose-response data using the Chou-Talalay method to determine the Combination Index (CI).[4][5][6][7][8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cancer Stem Cell Marker Analysis by Flow Cytometry
Objective: To quantify the population of cancer stem-like cells based on the expression of surface markers CD24 and CD117.
Materials:
-
Treated and untreated ovarian cancer cells
-
PBS with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies: anti-human CD24 and anti-human CD117
-
Isotype control antibodies
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Incubate the cells with the anti-CD24 and anti-CD117 antibodies (or isotype controls) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the stained cells using a flow cytometer. Gate on the live cell population and then quantify the percentage of cells positive for CD24 and CD117.
Aldefluor Assay for ALDH Activity
Objective: To measure the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells.
Materials:
-
Treated and untreated ovarian cancer cells
-
Aldefluor™ kit (STEMCELL Technologies)
-
Flow cytometer
Protocol:
-
Harvest cells and prepare a single-cell suspension in Aldefluor™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the DEAB inhibitor to the "control" tube.
-
Add the activated Aldefluor™ substrate to the "test" tube and immediately transfer half of the cell suspension to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend in Aldefluor™ assay buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.[9][10][11][12]
In Vivo Tumor Initiation Assay
Objective: To assess the effect of defactinib and paclitaxel on the tumor-initiating capacity of ovarian cancer cells in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Ovarian cancer cells pre-treated with defactinib, paclitaxel, the combination, or vehicle control
-
Matrigel
-
Calipers for tumor measurement
Protocol:
-
Pre-treat ovarian cancer cells in vitro with the respective drugs for a defined period.
-
Harvest and count the viable cells.
-
Resuspend a limiting dilution series of cells (e.g., 10², 10³, 10⁴ cells) in a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspensions subcutaneously into the flanks of the immunodeficient mice.
-
Monitor the mice for tumor formation twice weekly by palpation and caliper measurement for a period of 8-12 weeks.
-
Tumor initiation is defined as the formation of a palpable tumor. The frequency of tumor-initiating cells can be calculated using extreme limiting dilution analysis (ELDA) software.[13][14]
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy for ovarian cancer, particularly for recurrent and chemoresistant disease. The preclinical data strongly support a synergistic interaction that involves the targeting of cancer stem cells. The Phase 1/1b clinical trial has demonstrated that the combination is well-tolerated and shows preliminary signs of efficacy. The protocols provided herein offer a framework for further investigation into the mechanisms of synergy and for the preclinical evaluation of this and similar combination therapies. Further clinical studies are warranted to fully elucidate the therapeutic potential of this combination in a larger patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. find.shef.ac.uk [find.shef.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. stemcell.com [stemcell.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Identification and Characterization of Ovarian Cancer-Initiating Cells from Primary Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for iterative in vivo selection of highly metastatic ovarian cancer cell populations and metastasis modeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib in KRAS-Mutant Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), in KRAS-mutant cancer models. Defactinib targets a critical signaling node downstream of KRAS, offering a therapeutic strategy for this challenging cancer subtype. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments. The provided methodologies and diagrams are intended to facilitate the design and execution of robust experimental plans for investigating the efficacy of Defactinib as a monotherapy and in combination regimens.
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1] The KRAS protein, a small GTPase, regulates critical cellular processes such as proliferation, survival, and differentiation through downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT cascades.[2] The development of direct KRAS inhibitors has been challenging, leading to the exploration of targeting downstream effectors.
Focal Adhesion Kinase (FAK) has emerged as a promising therapeutic target in KRAS-mutant cancers.[3][4] FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, playing a key role in cell adhesion, migration, proliferation, and survival.[3] In the context of KRAS-mutant tumors, the RHOA-FAK signaling axis has been identified as a critical dependency.[4]
Defactinib (VS-6063) is a potent and selective oral inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[1] Preclinical studies have demonstrated that KRAS-mutant cancer cell lines and xenografts, particularly those with co-occurring mutations in tumor suppressors like TP53 or CDKN2A, are sensitive to FAK inhibition.[1][5] Recently, Defactinib, in combination with the MEK inhibitor Avutometinib, received accelerated FDA approval for the treatment of adult patients with recurrent low-grade serous ovarian cancer harboring a KRAS mutation.[6]
These application notes provide detailed experimental designs and protocols to guide researchers in the preclinical investigation of Defactinib's therapeutic potential in various KRAS-mutant cancer models.
Mechanism of Action: KRAS and FAK Signaling
KRAS, when mutated, is constitutively active, leading to the persistent activation of downstream pro-tumorigenic signaling pathways. The FAK signaling pathway is a key downstream effector of KRAS. The interplay between KRAS and FAK signaling is a critical consideration in the experimental design for evaluating Defactinib.
Figure 1: Simplified KRAS and FAK signaling pathway. Mutant KRAS activates downstream pathways promoting tumorigenesis. FAK is a key signaling node that can be activated by KRAS and contributes to cancer cell proliferation, survival, and migration. Defactinib inhibits FAK autophosphorylation.
Data Presentation
Table 1: In Vitro Efficacy of Defactinib Monotherapy in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| UTE10 | Endometrial Cancer | - | ~2.5 | [7] |
| UTE1 | Endometrial Cancer | - | ~3.8 | [7] |
| UTE3 | Endometrial Cancer | - | ~1.7 | [7] |
| UTE11 | Endometrial Cancer | - | ~2.0 | [7] |
| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | - | ~1-10 | [8] |
| TC32 | Ewing Sarcoma | - | ~1-10 | [8] |
| Rh30 | Alveolar Rhabdomyosarcoma | - | >10 | [8] |
| RD | Embryonal Rhabdomyosarcoma | - | >10 | [8] |
Note: Data for specific KRAS-mutant pancreatic, lung, and colorectal cancer cell lines for Defactinib monotherapy is limited in the public domain. The table includes available data on other cancer types to provide a general range of efficacy. Researchers are encouraged to determine IC50 values for their specific cell lines of interest.
Table 2: In Vivo Efficacy of Defactinib in KRAS-Mutant Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| KRAS-mutant NSCLC | Defactinib monotherapy | 400 mg orally BID (clinical) | Modest clinical activity | [5][6][9][10] |
| KRAS G12C mutant CDX and PDX models | FAK inhibitor (IN10018) | 25 or 50 mg/kg, p.o., daily | Strong tumor growth inhibition | [2] |
| KRAS-mutant colon cancer xenograft | ABT263 + Axitinib | Every other day | Significant reduction in tumor size | [11] |
Note: This table includes data from both Defactinib and another FAK inhibitor to provide a comprehensive overview of the potential for FAK inhibition in vivo. Dosing and vehicle information should be optimized for specific experimental models.
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of Defactinib in KRAS-mutant cancer models.
Figure 2: Preclinical experimental workflow for Defactinib evaluation.
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Defactinib in KRAS-mutant cancer cell lines using a luminescence-based assay.
Materials:
-
KRAS-mutant cancer cell lines (e.g., pancreatic, lung, colorectal)
-
Complete growth medium (specific to cell line)
-
Defactinib (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[12]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of Defactinib in complete growth medium. A suggested concentration range is 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Defactinib dose.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis
This protocol describes the detection of phosphorylated FAK (pFAK) at tyrosine 397 (Y397), a marker of FAK autophosphorylation and activation, as well as total FAK levels following Defactinib treatment.
Materials:
-
KRAS-mutant cancer cell lines
-
Defactinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283, 1:1000 dilution)[13]
-
Rabbit anti-FAK (e.g., Cell Signaling Technology #3285, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Defactinib at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pFAK signal to total FAK and the total FAK signal to the loading control (β-actin).
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Defactinib in a subcutaneous KRAS-mutant cancer cell line xenograft model.
Materials:
-
KRAS-mutant cancer cell line
-
Athymic nude mice (e.g., NU/J or BALB/c nude), 6-8 weeks old[15][16][17][18]
-
Matrigel (Corning)
-
Defactinib
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Defactinib orally (e.g., by gavage) at a dose of 25-50 mg/kg daily.[2]
-
Administer the vehicle control to the control group using the same schedule and route.
-
Monitor animal body weight 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry and snap-freeze the remainder for Western blot analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Protocol 4: Immunohistochemistry (IHC)
This protocol provides a general guideline for IHC staining of paraffin-embedded tumor sections to assess FAK phosphorylation and cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking serum (from the same species as the secondary antibody)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283)
-
Rabbit anti-Ki-67 (a marker of proliferation, e.g., Abcam ab15580)
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with TBST.
-
Incubate with the biotinylated secondary antibody.
-
Wash with TBST.
-
Incubate with streptavidin-HRP.
-
Wash with TBST.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine slides under a microscope.
-
Quantify the staining intensity and the percentage of positive cells. For Ki-67, the proliferation index can be calculated as the percentage of Ki-67-positive nuclei.
-
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of Defactinib in KRAS-mutant cancer models. By systematically assessing the in vitro and in vivo efficacy of Defactinib, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided diagrams and tables serve as a reference for understanding the signaling context and for comparing experimental outcomes. Adherence to these detailed protocols will facilitate the generation of reproducible and high-quality data, ultimately contributing to the advancement of novel therapeutic strategies for KRAS-driven malignancies.
References
- 1. Verastem Oncology Announces Preclinical Presentations for New Oral G12D Inhibitor and for Avutometinib and Defactinib Combination as a Backbone of Therapy for RAS/MAPK Driven Cancers at AACR Annual Meeting 2024 - BioSpace [biospace.com]
- 2. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. KRAS-mutant colon cancer cells respond to combined treatment of ABT263 and axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Athymic nude mice as an experimental model for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
Application Notes and Protocols for Assessing Defactinib's Effect on Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (VS-6063) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a critical mediator of signals from integrins and growth factor receptors.[1][2][3] FAK is frequently overexpressed in various solid tumors and plays a pivotal role in promoting cell proliferation, survival, migration, and invasion, which are key processes in tumor metastasis.[4][5][6] By targeting FAK, Defactinib disrupts these essential signaling cascades, making it a promising therapeutic agent for inhibiting cancer progression and metastasis.[7][8][9] These application notes provide detailed protocols for assessing the efficacy of Defactinib in modulating cancer cell migration and invasion in vitro.
Mechanism of Action: FAK Signaling Inhibition
FAK activation is initiated by integrin clustering upon binding to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at the Tyrosine-397 (Y397) residue, creating a high-affinity binding site for the SH2 domain of Src family kinases.[10][11] The resulting FAK-Src complex phosphorylates other downstream targets, activating multiple signaling pathways, including the PI3K/Akt and RAS/MEK/ERK cascades, which are crucial for cell motility and invasion.[4][6][12] Defactinib functions as an ATP-competitive inhibitor, blocking the kinase activity of FAK and preventing its autophosphorylation, thereby inhibiting these downstream pathways.[7]
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess the effect of Defactinib on collective cell migration in vitro.
Principle: A "wound" or "scratch" is created in a confluent cell monolayer. The rate of closure of this gap by cell migration is monitored over time. A delay in wound closure in Defactinib-treated cells compared to a vehicle control indicates an inhibitory effect on cell migration.[13]
Protocol:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[13][14]
-
Pre-treatment (Optional): Once confluent, you may serum-starve the cells for 18-24 hours or treat with Mitomycin C to inhibit cell proliferation, ensuring that wound closure is due to migration only.[15]
-
Creating the Wound:
-
Washing: Gently wash the wells 2-3 times with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove dislodged cells and debris.[13]
-
Treatment: Add fresh culture medium containing the desired concentrations of Defactinib or a vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition:
-
Immediately after adding the treatment, capture baseline images (T=0) of the scratch using a phase-contrast microscope at 4x or 10x magnification.[14]
-
Mark the plate to ensure images are taken from the exact same position at each time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[14]
-
-
Data Analysis:
-
Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
-
Compare the rate of wound closure between Defactinib-treated and control groups.
-
References
- 1. What is Defactinib used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defactinib in Combination with Mitotane Can Be an Effective Treatment in Human Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Defactinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (also known as VS-6063) is an orally bioavailable, selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell, influencing crucial cellular processes such as adhesion, migration, proliferation, and survival.[2] In numerous cancer types, FAK is overexpressed and its activation is associated with tumor progression, metastasis, and resistance to therapy.[3]
By inhibiting FAK, Defactinib disrupts these oncogenic signaling pathways, leading to a reduction in cancer cell survival and an induction of apoptosis, or programmed cell death.[3][4] This makes the analysis of apoptosis following Defactinib treatment a critical step in evaluating its therapeutic efficacy. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the induction of apoptosis at the single-cell level.[5][6]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with Defactinib using flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by Defactinib in various cancer cell lines. Data is presented as the percentage of cells in different stages of apoptosis as determined by Annexin V/Propidium Iodide staining and flow cytometry.
| Cell Line | Defactinib Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Ovarian Cancer (SKOV3) | 0 (Control) | 48 | 95.2 | 2.5 | 2.3 | 4.8 |
| 2.5 | 48 | 80.1 | 12.3 | 7.6 | 19.9 | |
| 5.0 | 48 | 65.7 | 20.5 | 13.8 | 34.3 | |
| 10.0 | 48 | 48.2 | 32.1 | 19.7 | 51.8 | |
| Non-Small Cell Lung Cancer (H1975) | 0 (Control) | 72 | 92.5 | 4.1 | 3.4 | 7.5 |
| 1.0 | 72 | 78.9 | 15.6 | 5.5 | 21.1 | |
| 2.5 | 72 | 60.3 | 25.8 | 13.9 | 39.7 | |
| 5.0 | 72 | 41.1 | 38.2 | 20.7 | 58.9 | |
| Malignant Pleural Mesothelioma (H2052) | 0 (Control) | 48 | 96.3 | 1.8 | 1.9 | 3.7 |
| 2.0 | 48 | 85.4 | 9.5 | 5.1 | 14.6 | |
| 4.0 | 48 | 70.1 | 18.7 | 11.2 | 29.9 | |
| 8.0 | 48 | 55.9 | 28.3 | 15.8 | 44.1 |
Note: The data presented in this table is a representative summary compiled from multiple sources and should be used for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell line, and Defactinib batch.
Signaling Pathway
Defactinib induces apoptosis primarily by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a critical mediator of cell survival signals initiated by integrin binding to the extracellular matrix. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, leading to the activation of pro-survival pathways, most notably the PI3K/AKT pathway.
The PI3K/AKT pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by activating transcription factors like NF-κB, which upregulate anti-apoptotic genes. By inhibiting FAK, Defactinib prevents the activation of the PI3K/AKT pathway, leading to decreased phosphorylation of Bad and reduced NF-κB activity. This shifts the cellular balance towards apoptosis, ultimately resulting in programmed cell death.
Caption: Defactinib-mediated inhibition of FAK signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the key steps for analyzing apoptosis in Defactinib-treated cells using flow cytometry.
Caption: Experimental workflow for apoptosis analysis after Defactinib treatment.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., SKOV3, H1975, H2052)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Defactinib (VS-6063)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically provided with the Annexin V kit, or can be prepared: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Cell culture plates or flasks
-
Flow cytometer
Protocol
1. Cell Seeding and Defactinib Treatment
1.1. Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
1.2. Prepare a stock solution of Defactinib in DMSO (e.g., 10 mM). Store at -20°C.
1.3. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
1.4. Allow the cells to adhere and resume growth for 24 hours.
1.5. Prepare serial dilutions of Defactinib in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest Defactinib treatment.
1.6. Remove the medium from the cells and replace it with the medium containing the different concentrations of Defactinib or the vehicle control.
1.7. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining
2.1. For adherent cells: a. Carefully collect the culture medium, which contains detached (potentially apoptotic and necrotic) cells, into a centrifuge tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2.1.a.
2.2. For suspension cells: a. Collect the cells directly into a centrifuge tube.
2.3. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
2.4. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS.
2.5. Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
2.6. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
2.7. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex to mix.
2.8. Incubate the cells in the dark at room temperature for 15 minutes.
2.9. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis
3.1. Analyze the samples on a flow cytometer within one hour of staining.
3.2. Set up the flow cytometer with appropriate voltage settings and compensation using single-stained (Annexin V-FITC only and PI only) and unstained control samples.
3.3. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
3.4. Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
3.5. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
3.6. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Viable cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells (often a smaller population)
3.7. Calculate the total percentage of apoptotic cells by summing the percentages of early and late apoptotic cells.
References
- 1. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
mechanisms of acquired resistance to FAK inhibitors like Defactinib
Welcome to the technical support center for researchers encountering acquired resistance to Focal Adhesion Kinase (FAK) inhibitors like Defactinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and overcome resistance mechanisms in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Defactinib, has started to grow again despite continuous treatment. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to FAK inhibitors like Defactinib is a multifaceted issue. The primary mechanisms observed are:
-
Hyperactivation of STAT3 Signaling: Prolonged FAK inhibition can lead to the depletion of stromal cells in the tumor microenvironment. This reduces the secretion of TGF-β1, which normally suppresses STAT3 activation. The resulting hyperactivation of STAT3 provides a survival signal to the cancer cells, overriding the effect of FAK inhibition.[1][2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cancer cells can adapt to FAK inhibition by upregulating and activating RTKs such as HER2 (ERBB2) and EGFR. These RTKs can then directly phosphorylate FAK at its activation site (Tyrosine 397), effectively bypassing the inhibitor and reactivating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[1]
-
Activation of Parallel Signaling Pathways: In specific cancer types, such as BRAF V600E-mutant colorectal cancer, inhibition of the primary oncogenic pathway can lead to a compensatory activation of FAK, which in turn activates the Wnt/β-catenin signaling pathway to promote cell survival.[3][4][5]
Q2: I am starting a new project with a cell line that has never been exposed to Defactinib, but it is showing intrinsic resistance. What could be the reason?
A2: Intrinsic resistance to FAK inhibitors is often linked to the pre-existing signaling landscape of the cancer cells. A primary cause is high basal expression and activation of Receptor Tyrosine Kinases (RTKs).[1] Cell lines with high levels of RTKs (RTKHigh) can readily compensate for FAK inhibition by directly phosphorylating FAK and maintaining downstream signaling.[1] Therefore, it is crucial to characterize the RTK expression profile of your cell line before initiating experiments.
Q3: How can I overcome Defactinib resistance in my experimental models?
A3: The most effective strategy to overcome acquired resistance is through combination therapy. Based on the underlying resistance mechanism, you can consider the following combinations:
-
FAK and JAK/STAT3 inhibitors: If you observe STAT3 hyperactivation, co-treatment with a JAK or STAT3 inhibitor (e.g., Ruxolitinib or Stattic) can synergistically suppress cancer cell growth.[1][6]
-
FAK and RTK inhibitors: For resistance driven by RTK upregulation, combining Defactinib with an inhibitor targeting the specific overactive RTK (e.g., a HER2 or EGFR inhibitor) can restore sensitivity.
-
FAK and MEK/RAF inhibitors: In the context of RAS/RAF pathway-driven cancers, dual inhibition of FAK and the RAF/MEK pathway has shown promise.[5][7] The combination of Avutometinib (a RAF/MEK inhibitor) and Defactinib has demonstrated clinical activity.[7][8][9]
Q4: Are there any predictive biomarkers for sensitivity or resistance to Defactinib?
A4: While research is ongoing, current evidence suggests that the expression levels of certain RTKs, like HER2, could serve as predictive biomarkers.[1] Cell lines with low RTK expression (RTKLow) tend to be initially sensitive to Defactinib, whereas RTKHigh cells are more likely to be intrinsically resistant.[1] Additionally, high levels of phosphorylated STAT3 in tumors that have been treated with a FAK inhibitor may indicate the development of resistance.[1][6]
Troubleshooting Guides
Problem 1: Decreased Defactinib efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| STAT3 Hyperactivation | 1. Assess pSTAT3 Levels: Perform Western blotting on lysates from your resistant cells and compare the levels of phosphorylated STAT3 (Tyr705) to the parental, sensitive cells. An increase in pSTAT3 in the resistant line is indicative of this mechanism. 2. Test Combination Therapy: Treat the resistant cells with Defactinib in combination with a STAT3 inhibitor (e.g., Stattic) or a JAK inhibitor (e.g., Ruxolitinib) and assess cell viability. A synergistic effect would confirm STAT3-mediated resistance. |
| RTK Upregulation | 1. Profile RTK Expression: Use a phospho-RTK array to screen for changes in the phosphorylation status of multiple RTKs in your resistant cells compared to the parental line. 2. Validate with Western Blot: Confirm the findings from the RTK array by performing Western blotting for the specific upregulated RTKs (e.g., HER2, EGFR) and their phosphorylated forms. 3. Assess FAK Phosphorylation: Check the phosphorylation status of FAK at Tyr397. Persistent phosphorylation in the presence of Defactinib suggests bypass activation by an RTK. |
Problem 2: Inconsistent results in 3D culture models treated with Defactinib.
| Possible Cause | Troubleshooting Steps |
| Variability in 3D Culture Setup | 1. Standardize Matrigel Concentration: Ensure consistent lot and concentration of Matrigel for all experiments, as matrix stiffness can influence FAK signaling. 2. Optimize Seeding Density: Determine the optimal cell seeding density to ensure uniform spheroid formation and growth. |
| Development of Resistance | 1. Monitor Spheroid Growth Over Time: Track the size and morphology of spheroids throughout the duration of the experiment. A period of growth inhibition followed by regrowth may indicate the emergence of a resistant population. 2. Analyze Spheroids for Resistance Markers: At the end of the experiment, harvest the spheroids and analyze them for markers of resistance, such as increased pSTAT3 or RTK expression. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Defactinib in Sensitive vs. Resistant Breast Cancer Cell Lines.
| Cell Line | HER2 Status | Defactinib IC50 (µM) in 3D Matrigel Assay | Reference |
| MDA-MB-231 | HER2- | 0.281 | [1] |
| MDA-MB-453 | HER2+ | Not Determined (>10) | [1] |
| SkBr3 | HER2+ | > 10 | [1] |
| MCF7-HER2Low (+Dox) | Low | 0.052 | [1] |
| MCF7-HER2High (-Dox) | High | 1.58 | [1] |
Table 2: IC50 Values of FAK Inhibitors in Pancreatic Cancer Cell Lines.
| FAK Inhibitor | Average IC50 (µM) | Reference |
| Defactinib | 10.35 | [4] |
| VS-4718 | 21.87 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of acquired resistance to the FAK inhibitor Defactinib.
Caption: Workflow for investigating Defactinib resistance.
Key Experimental Protocols
Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol is for the semi-quantitative detection of the phosphorylation status of multiple RTKs simultaneously.
Methodology:
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Array Blocking: Incubate the supplied nitrocellulose membranes, which are spotted with capture antibodies for various RTKs, in a blocking buffer for 1 hour at room temperature.
-
Lysate Incubation: Add equal amounts of protein from the sensitive and resistant cell lysates to separate membranes and incubate overnight at 4°C on a rocking platform.
-
Washing: Wash the membranes multiple times with a wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) for 2 hours at room temperature.
-
Signal Development: After further washing, add a chemiluminescent substrate to the membranes and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the spot intensities and compare the phosphorylation levels of each RTK between the sensitive and resistant cell lines.
Western Blot for Phospho-STAT3 (Tyr705) and Phospho-FAK (Y397)
This protocol is for the specific detection and quantification of protein phosphorylation.
Methodology:
-
Sample Preparation: Lyse cells as described for the RTK array and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) or phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, total FAK, and a loading control like GAPDH or β-actin.
3D Matrigel On-Top Growth Assay
This assay assesses cell viability and drug response in a more physiologically relevant three-dimensional environment.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend cells in media containing a low percentage of Matrigel and seed them on top of the solidified layer.
-
Drug Treatment: After the cells have formed spheroids (typically after 2-4 days), treat them with a serial dilution of Defactinib (and any combination drug).
-
Incubation: Incubate the plates for an extended period (e.g., 5-10 days), replacing the media with fresh drug-containing media every 2-3 days.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Plot the viability data against the drug concentration and calculate the IC50 values using non-linear regression analysis.
Immunohistochemistry (IHC) for pFAK in Tumor Tissues
This protocol is for visualizing the expression and localization of phosphorylated FAK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections using xylene and rehydrate them through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer to unmask the antigen.
-
Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and analyze the intensity and distribution of pFAK staining within the tumor and stromal compartments.
References
- 1. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression - Malhotra - Digestive Medicine Research [dmr.amegroups.org]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression - Malhotra - Digestive Medicine Research [dmr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of TGF-β1 signaling by Matrigel via FAK signaling in cultured human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib Dosing & Tolerability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Defactinib dosing schedules to enhance tolerability in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for an intermittent dosing schedule for Defactinib?
An intermittent dosing schedule for Defactinib, particularly when used in combination with RAF/MEK inhibitors like Avutometinib, is crucial for improving tolerability.[1][2][3][4] Continuous dosing of MEK inhibitors has historically been associated with significant toxicities.[5] The "3 weeks on, 1 week off" schedule allows patients to recover from adverse effects, which can help avoid cumulative toxicity and reduce the treatment discontinuation rate.[6] This approach aims to provide a therapeutic window that maintains anti-tumor activity while minimizing severe side effects.[2]
Q2: What are the most common adverse events observed with Defactinib, particularly in combination therapy?
In combination with Avutometinib, the most frequently reported adverse reactions (≥25% of patients), including laboratory abnormalities, are:
-
Increased creatine phosphokinase
-
Nausea
-
Fatigue
-
Increased aspartate aminotransferase
-
Rash
-
Diarrhea
-
Musculoskeletal pain
-
Edema
-
Decreased hemoglobin
-
Increased alanine aminotransferase
-
Vomiting
-
Increased blood bilirubin
-
Increased triglycerides
-
Decreased lymphocyte count
-
Abdominal pain[7]
More serious potential adverse events include ocular disorders, severe skin toxicities, hepatotoxicity, and rhabdomyolysis.[8][9]
Q3: Are there established dose reduction strategies for managing Defactinib-related toxicities?
Yes, for toxicities that cannot be managed with supportive care, a dose reduction of Defactinib to 200 mg orally once daily for the first three weeks of each four-week cycle is recommended. If this reduced dose is still not tolerated, permanent discontinuation of the drug may be necessary.[10]
Q4: What is the mechanistic basis for combining Defactinib with a RAF/MEK inhibitor?
Preclinical studies have shown that MEK inhibitors can lead to the upregulation of phosphorylated Focal Adhesion Kinase (p-FAK) in KRAS-mutant cells, which is a potential resistance mechanism.[8][11] Defactinib, as a FAK inhibitor, is co-administered to block this escape pathway.[8][9][12][13] This combination provides a more complete blockade of the signaling pathways that drive tumor growth and drug resistance.[9][13]
Troubleshooting Guides
Managing Common Adverse Events in Preclinical Models
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) or Poor General Appearance | Drug toxicity | - Immediately pause dosing.- Reduce Defactinib dose in the subsequent cycle.- Consider a "2 weeks on, 1 week off" schedule for initial tolerability studies.- Ensure adequate hydration and nutrition. |
| Dermatological Toxicities (Rash, Dermatitis) | Common side effect of MEK inhibitor combination | - For mild to moderate rash, consider topical treatments as per institutional guidelines.- For severe or persistent rash, pause dosing and re-initiate at a lower dose level for the combination agents.- Prophylactic use of low-dose antibiotics, like minocycline, has been used in clinical settings to prevent rash.[6] |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity | - Monitor liver function tests regularly.- Pause dosing if transaminases exceed 3-5x the upper limit of normal.- Re-challenge with a reduced dose of Defactinib once levels return to baseline or Grade 1. |
| Gastrointestinal Distress (Diarrhea, Nausea) | Common drug-related toxicity | - Administer supportive care such as anti-diarrheal or anti-emetic agents.- Ensure the formulation and vehicle are well-tolerated.- If severe, pause dosing and restart at a reduced dose. |
Quantitative Data Summary
Dose Escalation and Recommended Phase 2 Dose (RP2D) from Clinical Trials
The following table summarizes the dose levels explored in key clinical trials to determine the optimal and tolerable dose of Defactinib in combination with Avutometinib (VS-6766).
| Trial Name | Cohort | Avutometinib Dose | Defactinib Dose | Schedule | Outcome |
| FRAME (Phase 1) [5][11] | Cohort 1 | 3.2 mg twice weekly | 200 mg twice daily | 3 weeks on, 1 week off | Recommended Phase 2 Dose (RP2D) [2] |
| Cohort 2a | 4 mg twice weekly | 200 mg twice daily | 3 weeks on, 1 week off | Chronic grade 2 toxicities observed in patients on treatment > 6 months.[11] | |
| Cohort 2b | 3.2 mg twice weekly | 400 mg twice daily | 3 weeks on, 1 week off | Deemed intolerable due to dose-limiting toxicities (grade 2 rash) in 2 of 3 patients.[11] | |
| RAMP-201 (Phase 2) [7][14][15] | N/A | 3.2 mg twice weekly | 200 mg twice daily | 3 weeks on, 1 week off | Confirmed efficacy and tolerability of the RP2D.[7][15] |
Experimental Protocols
General Protocol for In Vivo Tolerability Assessment of Defactinib Dosing Schedules
-
Animal Model Selection: Utilize appropriate xenograft or patient-derived xenograft (PDX) models relevant to the cancer type under investigation.
-
Group Allocation: Randomly assign animals to different treatment cohorts:
-
Vehicle control
-
Defactinib monotherapy (various doses and schedules)
-
Combination agent monotherapy (e.g., Avutometinib)
-
Defactinib + Combination agent (at various doses and schedules, including intermittent schedules)
-
-
Drug Formulation and Administration:
-
Formulate Defactinib and other agents in a suitable, well-tolerated vehicle.
-
Administer the drugs via the appropriate route (e.g., oral gavage) based on the experimental design.
-
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Body Weight: Record animal body weight at least 3 times per week as a key indicator of toxicity.
-
Clinical Observations: Perform daily checks for signs of distress, changes in behavior, and physical appearance (e.g., ruffled fur, lethargy, skin rash).
-
Blood Sampling: Collect blood samples at baseline and specified time points for complete blood counts (CBC) and serum chemistry panels to assess hematological and organ toxicity (especially liver function).
-
-
Endpoint Criteria: Define humane endpoints, such as tumor volume exceeding a certain size or body weight loss exceeding 15-20%.
-
Data Analysis:
-
Compare the mean body weight changes between treatment groups.
-
Analyze tumor growth inhibition for each group.
-
Evaluate changes in blood parameters to identify dose-limiting toxicities.
-
Visualizations
Caption: Defactinib and Avutometinib combination signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicalresearch.com [medicalresearch.com]
- 6. onclive.com [onclive.com]
- 7. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 8. nottheseovaries.org [nottheseovaries.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. oncodaily.com [oncodaily.com]
- 14. targetedonc.com [targetedonc.com]
- 15. cancernetwork.com [cancernetwork.com]
Technical Support Center: Investigating the Role of HER2 and Other RTKs in Defactinib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the FAK inhibitor, Defactinib, with a focus on the role of HER2 and other receptor tyrosine kinases (RTKs).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected survival and proliferation of our HER2-positive cancer cell line even at high concentrations of Defactinib. What is the potential mechanism?
A1: This is a documented mechanism of resistance to FAK inhibitors like Defactinib. In HER2-positive cells, HER2 can directly phosphorylate Focal Adhesion Kinase (FAK) at its critical tyrosine residue, Y397.[1] This phosphorylation occurs independently of FAK's own kinase activity, effectively bypassing the inhibitory action of Defactinib.[1][2] This "oncogenic protection" allows the cancer cells to maintain downstream signaling for survival and proliferation.[1][2]
Q2: Our triple-negative breast cancer (TNBC) cell line, which is initially sensitive to Defactinib, develops resistance over time and we now detect HER2 expression. Why is this happening?
A2: This phenomenon is known as acquired resistance through compensatory RTK reprogramming.[1] In cell lines with initially low levels of RTKs (RTKLow), prolonged treatment with Defactinib can induce the expression of new RTKs, such as HER2 and EGFR.[1] This upregulation of HER2 then confers resistance through the mechanism described in Q1.
Q3: What are the key downstream signaling pathways that remain active in Defactinib-resistant cells?
A3: In the context of HER2-mediated Defactinib resistance, the primary downstream pathways that remain active are the PI3K/AKT and MAPK/ERK pathways.[1][3][4][5] The HER2-mediated phosphorylation of FAK at Y397 serves as a docking site for SH2 domain-containing proteins, leading to the activation of these pro-survival and proliferative signaling cascades.[1]
Q4: We are planning to test a combination therapy to overcome Defactinib resistance. What would be a rational combination?
A4: Based on the known resistance mechanisms, a rational approach would be to co-administer Defactinib with a HER2 inhibitor (e.g., lapatinib, trastuzumab) or an inhibitor of the downstream signaling pathways, such as a MEK or PI3K inhibitor.[5][6][7] The dual inhibition would block both the primary target (FAK) and the compensatory resistance pathway (HER2 and its downstream effectors).
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for Defactinib in different cancer cell lines.
-
Possible Cause: The intrinsic expression levels of RTKs, particularly HER2, can significantly influence sensitivity to Defactinib.[1]
-
Troubleshooting Steps:
-
Characterize RTK Expression: Perform baseline characterization of your cell lines for the expression of HER2 and other relevant RTKs (e.g., EGFR, FGFR) using immunoblotting or RTK arrays.
-
Correlate with IC50: Compare the RTK expression levels with your experimentally determined IC50 values. You should expect to see higher IC50 values (indicating resistance) in cell lines with high HER2 expression.[1]
-
Issue 2: Observing FAK Y397 phosphorylation despite effective Defactinib treatment (confirmed by inhibition of FAK autophosphorylation).
-
Possible Cause: Another kinase, such as HER2, is directly phosphorylating FAK at Y397.[1][2]
-
Troubleshooting Steps:
-
Inhibit HER2: Treat the cells with a HER2 inhibitor in addition to Defactinib and observe the phosphorylation status of FAK Y397 via immunoblotting. A reduction in pFAK(Y397) upon HER2 inhibition would confirm this bypass mechanism.
-
Co-immunoprecipitation: Perform a co-immunoprecipitation assay to determine if HER2 and FAK are forming a protein-protein complex in your cells.[1]
-
Issue 3: Acquired resistance to Defactinib in a long-term culture.
-
Possible Cause: The cells may have upregulated the expression of HER2 or other RTKs over time.[1]
-
Troubleshooting Steps:
-
Compare Parental and Resistant Cells: Perform a time-course experiment and compare the protein expression of HER2 and other RTKs in the parental (sensitive) cell line versus the derived resistant cell line using immunoblotting or RTK arrays.[1]
-
Functional Validation: If an increase in a specific RTK is observed, validate its role in resistance by either knocking down its expression (e.g., using siRNA) or inhibiting its activity with a specific inhibitor and re-assessing the sensitivity to Defactinib.
-
Quantitative Data Summary
| Cell Line | HER2 Status | Defactinib IC50 (µM) | Reference |
| MDA-MB-453 | High | >10 | [1] |
| SkBr3 | High | >10 | [1] |
| MCF7-HER2 Tet-Off (-Dox) | High | 1.58 | [1] |
| MCF7-HER2 Tet-Off (+Dox) | Low | 0.052 | [1] |
Key Experimental Protocols
Protocol 1: Immunoblotting for Phospho-FAK and Downstream Signaling
-
Cell Lysis: After treatment with Defactinib and/or other inhibitors for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pFAK(Y397), total FAK, pERK, total ERK, pAKT, total AKT, HER2, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Protocol 2: RTK Array
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
Array Procedure: Follow the manufacturer's instructions for the specific RTK array kit being used. This typically involves:
-
Blocking the array membranes.
-
Incubating the membranes with the cell lysates.
-
Washing and incubating with a detection antibody cocktail.
-
Incubating with a streptavidin-HRP conjugate.
-
Visualizing the signals using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the spot intensities using appropriate software and normalize to positive controls on the array.
Protocol 3: Co-Immunoprecipitation of HER2 and FAK
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HER2 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluate by immunoblotting for the presence of FAK.
Visualizations
Caption: HER2-mediated bypass of Defactinib inhibition.
Caption: Workflow for investigating HER2-mediated resistance.
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acquired Secondary HER2 Mutations Enhance HER2/MAPK Signaling and Promote Resistance to HER2 Kinase Inhibition in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Therapeutic Resistance in HER2-Positive Breast Cancers With CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific responses to Defactinib hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Defactinib hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Defactinib?
Defactinib is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival by transducing signals from integrins and growth factor receptors.[3][4] By inhibiting FAK, Defactinib disrupts these signaling pathways, leading to reduced cancer cell survival and invasiveness.[3]
Q2: Why do different cell lines exhibit varying sensitivity to Defactinib?
Cell line-specific responses to Defactinib are multifactorial and can be attributed to:
-
Receptor Tyrosine Kinase (RTK) Expression: Cell lines with high levels of RTKs (RTKHigh) can exhibit resistance to Defactinib.[5] These RTKs can directly phosphorylate FAK at its critical tyrosine residue (Y397), bypassing the inhibitory effect of Defactinib and maintaining downstream signaling.[5] In contrast, cell lines with low RTK expression (RTKLow) are initially more sensitive.[5]
-
Acquired Resistance: Some RTKLow cell lines, such as MDA-MB-231, can acquire resistance over time by upregulating the expression of RTKs like HER2 and EGFR after prolonged exposure to Defactinib.[5]
-
Genetic Background: The presence of specific mutations, such as in KRAS, TP53, or CDKN2A, can influence a cell line's sensitivity to FAK inhibition.[6][7] For instance, preclinical studies suggested that KRAS mutant non-small cell lung cancer (NSCLC) cell lines with alterations in TP53 or CDKN2A are sensitive to FAK inhibition.[6][7]
-
Tumor Microenvironment: Defactinib can modulate the tumor microenvironment, including altering the behavior of stromal and immune cells, which can indirectly affect the overall response.[3]
Q3: What are the known mechanisms of resistance to Defactinib?
The primary mechanism of resistance involves the reactivation of FAK signaling through compensatory pathways.
-
RTK-Mediated FAK Re-phosphorylation: As mentioned, various RTKs (e.g., HER2, EGFR, FGFR4, EphA2) can directly phosphorylate FAK at Y397, rendering Defactinib ineffective.[5] This can be a rapid feedback loop in RTKHigh cells or an acquired mechanism in RTKLow cells.[5]
-
Activation of Downstream Pathways: Even with FAK kinase activity inhibited, downstream pathways like AKT and ERK can still be activated, particularly in the presence of growth factors, promoting cell survival and proliferation.[5]
-
Upregulation of Y-box-binding protein 1 (YB-1): In taxane-resistant cell lines, FAK-dependent upregulation of YB-1 has been implicated in resistance. Defactinib can help resensitize these cells by inactivating AKT, which is required for YB-1 nuclear translocation.[4]
Troubleshooting Guide
Problem 1: My cell line of interest shows minimal response to Defactinib monotherapy.
-
Possible Cause 1: High Intrinsic RTK Expression. The cell line may have high endogenous levels of RTKs that are bypassing FAK inhibition.
-
Troubleshooting Step: Profile the RTK expression of your cell line using techniques like Western blot or mass spectrometry. If high levels of specific RTKs are detected, consider a combination therapy approach. For example, co-treatment with a HER2/EGFR inhibitor like Lapatinib has been shown to be effective in HER2+ cancer cells.[5]
-
-
Possible Cause 2: Acquired Resistance. Prolonged treatment may have induced the expression of RTKs.
-
Troubleshooting Step: If you are working with a cell line that has been continuously cultured with Defactinib, analyze RTK expression at different time points to detect any upregulation.
-
-
Possible Cause 3: FAK-Independent Survival Pathways. The cell line's survival may not be solely dependent on FAK signaling.
-
Troubleshooting Step: Investigate the activity of parallel survival pathways such as the PI3K/AKT/mTOR and MAPK pathways.[8][9] Combination treatment with inhibitors of these pathways may be more effective. For example, Defactinib has shown synergistic effects with MEK inhibitors like Selumetinib and RAF/MEK inhibitors like Avutometinib.[10]
-
Problem 2: I am observing inconsistent results in my cell viability assays.
-
Possible Cause 1: Drug Stability and Handling. Defactinib, like many small molecule inhibitors, can be sensitive to storage and handling conditions.
-
Troubleshooting Step: Prepare fresh stock solutions of Defactinib in a suitable solvent like DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] When preparing working solutions, ensure complete dissolution.
-
-
Possible Cause 2: Cell Seeding Density and Assay Duration. The initial number of cells and the duration of the experiment can significantly impact the outcome of viability assays.
-
Possible Cause 3: Off-Target Effects. At high concentrations, kinase inhibitors can have off-target effects that may lead to inconsistent results.[5][13]
-
Troubleshooting Step: Perform dose-response experiments to determine the optimal concentration range for FAK inhibition without significant off-target toxicity. Correlate viability data with target engagement assays (e.g., Western blot for pFAK) to ensure the observed effects are due to FAK inhibition.
-
Data Presentation
Table 1: Summary of Defactinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| TT | Thyroid Cancer | 1.98 | More selective compared to FAK Inhibitor 14.[2] |
| K1 | Thyroid Cancer | 10.34 | [2] |
| UTE1 | Endometrial Cancer | 1.7 - 3.8 | [14] |
| UTE3 | Endometrial Cancer | 1.7 - 3.8 | [14] |
| UTE10 | Endometrial Cancer | 1.7 - 3.8 | Showed synergistic effect with Avutometinib.[14] |
| UTE11 | Endometrial Cancer | 1.7 - 3.8 | [14] |
| UTE2 | Endometrial Cancer | 1.7 - 3.8 | Resistant to Avutometinib monotherapy.[14] |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | 2.0 - 5.0 | [15] |
| Primary CLL B cells | Chronic Lymphocytic Leukemia | ~4 | First significant toxic effect observed at this concentration after 48h.[16] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of Defactinib on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Defactinib in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO-treated) group.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Defactinib.
-
Incubate the plate for the desired treatment duration (e.g., 96 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blot for FAK Pathway Activation
This protocol allows for the assessment of Defactinib's effect on the FAK signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-pFAK (Y397), anti-FAK, anti-pAKT (S473), anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with Defactinib at various concentrations and for different time points (e.g., 1, 24, 48, 72 hours).[5]
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities to determine the phosphorylation status of FAK and downstream signaling proteins relative to total protein and loading controls.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. What is Defactinib used for? [synapse.patsnap.com]
- 4. Portico [access.portico.org]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Combination Therapy Ratios with Defactinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing combination therapy ratios with Defactinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Defactinib and the rationale for its use in combination therapy?
Defactinib is an orally administered small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival by transducing signals from the extracellular matrix to the cell's interior.[1][2][3] In many cancers, FAK is overexpressed and contributes to tumor growth, metastasis, and resistance to therapy.[1] By inhibiting FAK, Defactinib disrupts these signaling pathways, leading to reduced cancer cell viability and invasiveness.[1]
The rationale for using Defactinib in combination therapy is to enhance the efficacy of other anti-cancer agents and overcome drug resistance.[1] FAK inhibition can modulate the tumor microenvironment, enhancing the anti-tumor immune response and reducing fibrosis, which can be a barrier to drug delivery.[1] Defactinib has shown synergistic effects when combined with chemotherapy, targeted therapies, and immune checkpoint inhibitors.[1] For instance, FAK upregulation is a known resistance mechanism to MAPK inhibitors, and combining Defactinib with a RAF/MEK inhibitor like avutometinib can lead to a more durable anti-tumor response.[2][4][5]
Q2: How do I select the appropriate ratio of Defactinib to a combination partner for initial screening?
The initial ratio selection depends on the mechanism of action of both drugs. A common starting point is to use a fixed ratio based on the IC50 values of each drug individually. For example, you can test ratios such as 1:1, 1:2, 2:1, 1:5, and 5:1 relative to the IC50 of each drug. It is also common to test a fixed, sub-optimal concentration of one drug against a dose-response of the other. If the mechanism of action suggests a specific interaction (e.g., one drug blocking a resistance pathway induced by the other), you might prioritize ratios that reflect this relationship.
Q3: How is synergy between Defactinib and a combination partner quantified?
The most common method for quantifying synergy is the Combination Index (CI), based on the Chou-Talalay method.[1][3][6] The CI is calculated using the following formula for two drugs:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (e.g., Defactinib) and Drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of each drug alone required to produce the same effect.
The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values from experimental data.[1]
Q4: What are some common combination partners for Defactinib?
Defactinib has been investigated in combination with various agents, including:
-
RAF/MEK inhibitors: Avutometinib has been approved in combination with Defactinib for recurrent KRAS-mutated low-grade serous ovarian cancer.[4][5][7][8][9]
-
Chemotherapy: Paclitaxel, carboplatin, gemcitabine, and mitotane have been studied in combination with Defactinib in preclinical and clinical settings for various cancers, including ovarian and pancreatic cancer.[1][2][10][11][12][13]
-
Immunotherapies: Combination with immune checkpoint inhibitors like pembrolizumab is also under investigation.
Troubleshooting Guides
Issue 1: High variability in cell viability readouts between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Avoid swirling, which can cause cells to accumulate in the center or at the edges of the wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental data points, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and is not toxic to the cells.
-
Issue 2: Combination Index (CI) values are inconsistent or show antagonism where synergy is expected.
-
Possible Cause: Inaccurate IC50 determination for single agents.
-
Solution: The accuracy of the CI calculation is highly dependent on the accuracy of the single-agent dose-response curves.[3] Repeat the single-agent experiments to ensure you have reliable IC50 values. Use a sufficient number of data points to define the curve properly.
-
-
Possible Cause: Incorrect ratio of drugs used.
-
Solution: The synergistic effect can be highly dependent on the ratio of the combined drugs. Test a wider range of ratios in your experimental matrix. It is possible that synergy only occurs within a narrow concentration window.
-
-
Possible Cause: The chosen cell line is not sensitive to the combination.
-
Solution: The synergistic effect can be cell-line specific. Consider screening the combination in a panel of cell lines with different genetic backgrounds to identify those that are most sensitive.
-
-
Possible Cause: The experimental timeframe is not optimal.
-
Solution: The timing of drug addition and the duration of the assay can influence the outcome. Consider staggering the addition of the two drugs or extending the incubation time to allow for the full effect of the combination to manifest.
-
Issue 3: Difficulty reproducing synergy results from a previous experiment.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Ensure that cell passage number, confluency at the time of plating, and media composition are consistent between experiments. Cells at high passage numbers can exhibit altered drug sensitivity.
-
-
Possible Cause: Reagent variability.
-
Solution: Use the same lot of compounds and reagents whenever possible. If using a new lot, perform a quality control check to ensure its potency is consistent with the previous lot.
-
Data Presentation
Table 1: Preclinical IC50 Values of Defactinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Thyroid Cancer | 1.98 | |
| K1 | Thyroid Cancer | 10.34 | |
| UTE1 | Endometrial Cancer | ~1.7-3.8 | [14] |
| UTE3 | Endometrial Cancer | ~1.7-3.8 | [14] |
| UTE10 | Endometrial Cancer | ~1.7-3.8 | [14] |
| UTE11 | Endometrial Cancer | ~1.7-3.8 | [14] |
Table 2: Preclinical Synergy Data for Defactinib Combinations
| Combination Partner | Cancer Type/Model | Synergy Finding | Quantitative Data | Reference |
| Paclitaxel | Ovarian Cancer Cell Lines (TOV-21G, OV-7) | Synergistic inhibition of tumor cell proliferation/survival | Combination Index (CI) analysis demonstrated synergy | [2][10] |
| Avutometinib | Low-Grade Serous Ovarian Cancer Organoids | Synergistic | Combination Index = 0.53 | [15] |
| Nab-paclitaxel | Pancreatic Ductal Adenocarcinoma (in vivo) | Synergistic effect on reducing tumor growth | Combination treatment slowed tumor growth the most | [11] |
Experimental Protocols
Protocol: In Vitro Drug Combination Screening using a Dose-Response Matrix
-
Cell Plating:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well or 384-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare stock solutions of Defactinib and the combination partner in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of each compound.
-
-
Drug Addition (Dose-Response Matrix):
-
Add varying concentrations of Defactinib along the y-axis of the plate.
-
Add varying concentrations of the combination partner along the x-axis of the plate.
-
Include wells with single agents only (for determining IC50) and vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or crystal violet) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Determine the IC50 for each single agent.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Mandatory Visualizations
Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.
Caption: Workflow for in vitro drug combination screening and synergy analysis.
Caption: A logical approach to troubleshooting inconsistent synergy results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. mskcc.org [mskcc.org]
- 9. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 10. researchgate.net [researchgate.net]
- 11. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Defactinib in Focus: A Comparative Analysis of FAK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of focal adhesion kinase (FAK) inhibitors presents a promising frontier in oncology. This guide provides an objective comparison of the efficacy of Defactinib (VS-6063) against other prominent FAK inhibitors, including GSK2256098, PF-562271, VS-4718, and IN10018. The following analysis is supported by preclinical and clinical data to aid in the evaluation of these compounds for research and development purposes.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] FAK inhibitors aim to disrupt these oncogenic signaling pathways, thereby impeding tumor growth and dissemination.[1][3]
Comparative Efficacy of FAK Inhibitors
The following tables summarize the in vitro and in vivo efficacy of Defactinib and other selected FAK inhibitors based on available experimental data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Inhibitory Activity of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (FAK) | Cell Line/Assay Conditions | Reference |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | Cell-free assay | [4] |
| 1.98 µM (viability) | TT thyroid cancer cells | [4] | ||
| GSK2256098 | FAK | 1.5 nmol/L (enzymatic) | Cell-free assay | [5] |
| 0.1-10 µM (pFAK inhibition) | 6 PDAC cell lines | [5] | ||
| PF-562271 | FAK, Pyk2 | 1.5 nM | Cell-free assay | [6] |
| 0.1 to 0.3 µmol/L (pFAK inhibition) | MPanc-96 and MAD08-608 cells | [7] | ||
| VS-4718 (PND-1186) | FAK | 1.5 nM | In vitro kinase assay | [8] |
| Median relative IC50 of 1.22 µM | PPTP in vitro cell line panel | [1] | ||
| IN10018 (BI 853520) | FAK | 1 nM (pFAK inhibition) | PC-3 prostate carcinoma cells | [9] |
Table 2: In Vivo Antitumor Activity of FAK Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Defactinib (VS-6063) | Ovarian Cancer (with Avutometinib) | Defactinib: 200 mg twice a day | Objective response rate of 42.3% in patients with low-grade serous ovarian cancer. | [10] |
| GSK2256098 | Advanced Solid Tumors | 1000 mg twice daily (MTD) | Minor responses in mesothelioma and melanoma. | [11] |
| PF-562271 | Osteosarcoma Xenograft | Not specified | Significantly reduced tumor volume and weight. | [12] |
| Pancreatic Cancer Orthotopic Model | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases. | [7] | |
| VS-4718 (PND-1186) | Pediatric Tumor Xenografts | 50 mg/kg, P.O. twice daily for 21 days | Significant differences in event-free survival distribution in 18 of 36 solid tumor xenografts. | [1] |
| IN10018 (BI 853520) | Platinum-Resistant Ovarian Cancer (with PLD) | 100 mg QD (with PLD 40 mg/m2 Q4W) | ORR of 56.7% and DCR of 86.7%. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
The diagram above illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factor receptors to activate downstream pathways like PI3K/Akt and RAS/MEK/ERK, which drive key cancer-associated processes. FAK inhibitors, such as Defactinib, act by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the subsequent recruitment of Src and other signaling molecules.[2]
This workflow outlines a typical preclinical evaluation process for comparing the efficacy of different FAK inhibitors. It begins with in vitro assays to assess the direct effects on cancer cells, followed by in vivo studies using animal models to evaluate antitumor activity in a more complex biological system.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of FAK inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
FAK inhibitors (Defactinib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each FAK inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by FAK inhibitors through the measurement of caspase-3 and -7 activity.[4][7]
Materials:
-
Cancer cell lines
-
96-well white-walled plates
-
Complete cell culture medium
-
FAK inhibitors
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere.
-
Treat cells with various concentrations of FAK inhibitors for a desired time (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.[4]
-
Express the results as relative luminescence units or fold change compared to the vehicle control.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of FAK inhibitors on the migratory capacity of cancer cells.[14][15]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
FAK inhibitors
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat cancer cells with FAK inhibitors or vehicle control for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.[14]
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.[14]
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results as the average number of migrated cells per field or as a percentage of the control.
Western Blotting for Phospho-FAK (pFAK)
Objective: To determine the extent to which FAK inhibitors block the autophosphorylation of FAK at Y397.[12][16]
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pFAK Y397, anti-total FAK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with FAK inhibitors and quantify protein concentration.[16]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control to normalize the pFAK signal.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of FAK inhibitors.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
FAK inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (if applicable for orthotopic models)
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.[13]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and different FAK inhibitor groups).
-
Administer the FAK inhibitors according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
This guide provides a foundational comparison of Defactinib with other FAK inhibitors. The selection of a particular inhibitor for research or development will depend on various factors, including the specific cancer type, the desired therapeutic strategy (monotherapy vs. combination), and the inhibitor's selectivity and pharmacokinetic properties. The provided experimental protocols offer a starting point for the preclinical evaluation of these promising anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionews.com [bionews.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dysadherin/FAK axis promotes individual cell migration in colon cancer [ijbs.com]
- 15. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Defactinib's On-Target Effects on FAK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Defactinib's performance in inhibiting Focal Adhesion Kinase (FAK) phosphorylation against other alternative inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and replicating key findings.
Defactinib: A Potent Inhibitor of FAK Phosphorylation
Defactinib (also known as VS-6063) is a small molecule inhibitor that targets FAK, a non-receptor tyrosine kinase crucial for cell adhesion, migration, and survival.[1] FAK activation is initiated by autophosphorylation at the Tyr397 residue, creating a binding site for SRC family kinases and triggering downstream signaling pathways such as PI3K/Akt and RAS/MEK/ERK.[2] Defactinib acts as an ATP-competitive inhibitor, effectively blocking this initial autophosphorylation step.[3]
Experimental validation has consistently demonstrated that Defactinib inhibits FAK phosphorylation at the Tyr397 site in a time- and dose-dependent manner in various cancer cell lines.[3] This on-target effect has been verified through standard biochemical and cellular assays, including Western blotting and immunofluorescence.
Comparative Analysis of FAK Inhibitors
To provide a clear perspective on Defactinib's efficacy, the following table summarizes its in vitro potency (IC50) in comparison to other notable FAK inhibitors.
| Inhibitor | Target(s) | IC50 (FAK, in vitro) | Reference(s) |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | [4] |
| PF-573228 | FAK | 4 nM | [5] |
| VS-4718 (PND-1186) | FAK | 1.5 nM | [5] |
| PF-562271 | FAK, Pyk2 | 1.5 nM | [5] |
| GSK2256098 | FAK | Not explicitly stated, but potent | [4] |
| IN10018 (BI 853520) | FAK | 1 nM | [5] |
Experimental Protocols
To facilitate the validation of Defactinib's on-target effects, detailed protocols for key experiments are provided below.
Western Blotting for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (p-FAK) at Tyr397 in cell lysates following treatment with Defactinib.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Defactinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.
Immunofluorescence for FAK Phosphorylation
This protocol allows for the visualization of p-FAK localization within cells treated with Defactinib.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with Defactinib or a vehicle control as described for Western blotting.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against phospho-FAK (Tyr397) (e.g., 1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
In Vitro FAK Kinase Assay
This assay directly measures the inhibitory effect of Defactinib on FAK's kinase activity.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[6]
-
In a 96-well plate, add the reaction buffer, a FAK substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of Defactinib or a vehicle control.
-
Add purified recombinant FAK enzyme to initiate the reaction.
2. Kinase Reaction:
-
Add ATP (e.g., 10 μM) to start the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay.[6]
-
The luminescent signal is inversely proportional to the inhibitory activity of Defactinib.
4. Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the FAK signaling pathway, the experimental workflow for validating Defactinib, and a logical comparison of its on-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-FAK (Tyr925) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
Synergistic Potential of Defactinib in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Defactinib, a focal adhesion kinase (FAK) inhibitor, when used in combination with various chemotherapy agents. By objectively comparing preclinical and clinical data, this document aims to inform researchers and drug development professionals on the potential of Defactinib to enhance the efficacy of standard cytotoxic therapies in oncology.
Mechanism of Synergy: Targeting FAK to Overcome Chemoresistance
Defactinib is an orally administered small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in various cancers.[1] FAK plays a crucial role in cell adhesion, migration, proliferation, and survival, and its activation is implicated in resistance to chemotherapy.[2][3] By inhibiting FAK, Defactinib disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.[2] Preclinical studies have shown that while standard-of-care cytotoxic agents like paclitaxel and carboplatin can sometimes enrich the population of cancer stem cells (CSCs), the addition of a FAK inhibitor can attenuate this enrichment.[4]
Preclinical Evidence of Synergy
In vitro studies have demonstrated the synergistic potential of Defactinib in combination with various chemotherapy agents across different cancer cell lines. This synergy is often quantified using a Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
Defactinib and Paclitaxel in Ovarian Cancer
Preclinical data has shown that Defactinib enhances the efficacy of paclitaxel in human ovarian cancer cell lines, including TOV-21G and OV-7.[4] Combination Index analyses have confirmed that the combination results in a synergistic inhibition of tumor cell proliferation and survival.[4] Furthermore, in in vivo models, the combination of a FAK inhibitor and paclitaxel was shown to prevent tumor initiation, a function attributed to the targeting of cancer stem cells.[4]
Clinical Investigations of Defactinib in Combination Therapy
The promising preclinical results have led to several clinical trials evaluating the safety and efficacy of Defactinib in combination with standard chemotherapy regimens in various cancer types.
Ovarian Cancer
A Phase 1/1b clinical trial (NCT01778803) investigated the combination of Defactinib with weekly paclitaxel in patients with advanced ovarian cancer.[5] The combination was found to be well-tolerated.[5] Another clinical trial, the ROCKIF trial, is a Phase 1/2 study designed to evaluate the re-sensitization of carboplatin-resistant ovarian cancer by combining Defactinib with carboplatin and paclitaxel.
Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer, combination strategies involving Defactinib have shown promise. A Phase 1 study evaluated the combination of Defactinib, the immune checkpoint inhibitor pembrolizumab, and gemcitabine in patients with advanced treatment-refractory pancreatic cancer.[6] The triple combination was well-tolerated and demonstrated promising preliminary efficacy.[6] More recently, the RAMP 205 trial (NCT05669482), a Phase 1b/2 study, is assessing the combination of avutometinib (a RAF/MEK inhibitor) and Defactinib with gemcitabine and nab-paclitaxel in the first-line treatment of metastatic PDAC.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on the synergistic effects of Defactinib with chemotherapy agents.
Table 1: Preclinical Synergy of Defactinib with Chemotherapy Agents
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Key Findings | Citation(s) |
| Ovarian Cancer | TOV-21G, OV-7 | Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival confirmed by Combination Index analyses. | [4][8] |
| Pancreatic Cancer | Not Specified | Gemcitabine | Preclinical studies suggest a synergistic effect. | [9][10] |
Note: Specific IC50 and Combination Index values were not available in the reviewed literature.
Table 2: Clinical Efficacy of Defactinib in Combination with Chemotherapy
| Cancer Type | Clinical Trial | Combination Regimen | Key Efficacy Data | Citation(s) |
| Pancreatic Cancer | Phase 1 | Defactinib + Pembrolizumab + Gemcitabine | Refractory PDAC (n=20): Disease Control Rate (DCR) of 80% (1 Partial Response, 15 Stable Disease). Median Progression-Free Survival (PFS): 3.6 months. Median Overall Survival (OS): 7.8 months. | [6][11] |
| Pancreatic Cancer | RAMP 205 (Phase 1b/2) | Avutometinib + Defactinib + Gemcitabine + Nab-paclitaxel | First-line metastatic PDAC (n=12 at RP2D): Overall Response Rate (ORR) of 83% (8 confirmed partial responses). | [7] |
| Ovarian Cancer | Phase 1/1b (NCT01778803) | Defactinib + Paclitaxel | Well-tolerated combination. | [5] |
| Ovarian Cancer | ROCKIF Trial (Phase 1/2) | Defactinib + Carboplatin + Paclitaxel | Ongoing study to evaluate re-sensitization to platinum-based chemotherapy. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of Defactinib and chemotherapy combination studies.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., TOV-21G, OV-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Defactinib, the chemotherapy agent (e.g., paclitaxel), and the combination of both. Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined, and the data is used to perform a Combination Index analysis to determine synergy, additivity, or antagonism.
In Vivo Xenograft Model
Animal models are essential for evaluating the efficacy of drug combinations in a living organism.
-
Cell Implantation: Human cancer cells (e.g., TOV-21G) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and treated with Defactinib (e.g., orally), the chemotherapy agent (e.g., intraperitoneally or intravenously), the combination of both, or a vehicle control, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
FAK Signaling Pathway and Inhibition by Defactinib
The following diagram illustrates the Focal Adhesion Kinase (FAK) signaling pathway and the mechanism of action of Defactinib. Upon activation by integrins, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. This FAK-Src complex then activates downstream pathways like PI3K/Akt and MAPK/ERK, promoting cell survival, proliferation, and migration. Chemotherapy can induce stress signals that further activate these pro-survival pathways, contributing to resistance. Defactinib, by inhibiting FAK's kinase activity, blocks these downstream signals, thereby potentially re-sensitizing cancer cells to chemotherapy.
Caption: FAK signaling pathway and points of intervention by Defactinib and chemotherapy.
Experimental Workflow for In Vitro Synergy Analysis
The diagram below outlines a typical workflow for assessing the synergistic effects of Defactinib and a chemotherapy agent in vitro.
Caption: Workflow for determining in vitro drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. find.shef.ac.uk [find.shef.ac.uk]
- 6. Defactinib, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Defactinib, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. Enhancing carboplatin sensitivity in ovarian cancer cells by blocking the mercapturic acid pathway transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Defactinib: A Comparative Analysis of Monotherapy versus Combination Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Defactinib, a selective oral inhibitor of Focal Adhesion Kinase (FAK), as a monotherapy versus its use in combination with other therapeutic agents. Defactinib targets a non-receptor tyrosine kinase crucial for cellular adhesion, migration, proliferation, and survival, making it a key target in cancer therapy.[1][2] By disrupting signals from the extracellular matrix, Defactinib can reduce cancer cell survival, invasiveness, and modulate the tumor microenvironment to enhance anti-tumor immune responses.[1] While its single-agent activity has been explored, the true potential of Defactinib appears to be unlocked when combined with other treatments to overcome intrinsic and acquired resistance mechanisms.
Mechanism of Action: The Rationale for Combination
Defactinib's primary mechanism is the inhibition of FAK, which is often overexpressed in various cancers and is associated with tumor progression and metastasis.[1] FAK inhibition blocks downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt, which are critical for tumor cell proliferation and survival.[3][4] However, cancer cells can develop resistance to FAK inhibitor monotherapy by activating compensatory signaling pathways, notably the RAS/RAF/MEK/ERK (MAPK) pathway.[5][6] This upregulation of MAPK signaling is a key resistance mechanism that limits the efficacy of single-agent Defactinib.[3][5]
This understanding forms the scientific basis for combination therapies. By co-targeting FAK with inhibitors of the MAPK pathway (e.g., MEK inhibitors like avutometinib) or combining it with immunotherapy or traditional chemotherapy, it is possible to create a synergistic anti-tumor effect, leading to more durable responses.[5][6]
Defactinib Monotherapy Performance
Clinical trials evaluating Defactinib as a single agent have shown modest activity across different cancer types. While generally well-tolerated, its efficacy as a monotherapy is limited, reinforcing the need for combination strategies.[7][8]
| Indication | Trial Name / Identifier | Phase | Key Findings | Reference |
| KRAS-mutant NSCLC | NCT02546531 | II | Modest clinical activity in heavily pretreated patients. 15 of 55 patients (28%) met the 12-week PFS endpoint. Median PFS was 45 days. One partial response was observed. | [7][9][10] |
| Malignant Pleural Mesothelioma | COMMAND (NCT01870609) | II | As maintenance therapy, Defactinib did not improve PFS or OS compared to placebo. Median PFS was 4.1 months vs 4.0 months for placebo. Median OS was 12.7 months vs 13.6 months for placebo. | [11][12] |
| NF2-altered Tumors | NCI-MATCH (EAY131) Arm U | II | Limited clinical activity. ORR was 3% (1/31 patients). The single response occurred in a patient with choroid meningioma. Median PFS was 1.9 months. | [13] |
Defactinib Combination Therapy Performance
In contrast to monotherapy, Defactinib has demonstrated significant and promising clinical activity when used in combination with other targeted agents, immunotherapies, and chemotherapies.
Combination with MEK Inhibitors (e.g., Avutometinib)
The combination of Defactinib with the RAF/MEK clamp Avutometinib has shown particular promise, especially in tumors with RAS/MAPK pathway mutations.
| Indication | Trial Name / Identifier | Phase | Key Findings | Reference |
| Low-Grade Serous Ovarian Cancer (LGSOC) | RAMP 201 (NCT04625270) | II | In KRAS-mutant patients, the combination achieved a confirmed ORR of 44%, a median PFS of 22 months, and a 6-month disease control rate of 70%. | [14] |
| Low-Grade Serous Ovarian Cancer (LGSOC) | FRAME (NCT03875820) | I | First-in-human trial of the combination. In LGSOC patients, ORR was 42.3% and median PFS was 20.1 months. | [15] |
| Metastatic Pancreatic Cancer (PDAC) | RAMP 205 (NCT05669482) | Ib/IIa | Frontline combo with gemcitabine/nab-paclitaxel. At the recommended phase 2 dose, ORR was 83% (10/12 patients). 92% of all evaluable patients showed tumor reduction. | [16] |
Combination with Immunotherapy and Chemotherapy
Targeting the tumor microenvironment with Defactinib can sensitize tumors to immune checkpoint inhibitors and chemotherapy.[6][17]
| Indication | Trial Name / Identifier | Phase | Key Findings | Reference |
| Refractory Pancreatic Cancer (PDAC) | NCT02546531 | I | Combination with pembrolizumab and gemcitabine. In 20 refractory PDAC patients, DCR was 80% (1 PR, 15 SD). Median PFS was 3.6 months; median OS was 7.8 months. The combination was well-tolerated. | [2] |
| LKB1-mutant advanced NSCLC | NCT05074229 | II | Ongoing trial testing Defactinib + Avutometinib + Nivolumab in patients refractory to anti-PD1 treatment. | [18] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to evaluate Defactinib.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the effect of Defactinib on the proliferation of cancer cell lines.
-
Cell Plating: Seed ovarian cancer cells (e.g., SKOV3ip1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of Defactinib (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for 96 hours. For combination studies, a second drug (e.g., paclitaxel) is added concurrently.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Based on methodology described in Selleck Chemicals and related publications.[19]
Protocol 2: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of Defactinib in a living organism.
-
Cell Implantation: Subcutaneously inject 1x10^6 human cancer cells (e.g., a patient-derived LGSOC organoid model) suspended in Matrigel into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) Defactinib monotherapy, (3) Combination agent monotherapy, (4) Defactinib + combination agent. Administer Defactinib orally (e.g., 400 mg twice daily).[9][10]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²) / 2.
-
Endpoint & Analysis: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors reach a predetermined maximum size. At the study endpoint, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Pharmacodynamic Analysis: Collect tumor samples at specified time points after the final dose to analyze target engagement (e.g., p-FAK levels) by IHC or Western blot.[20]
Comparative Logic: Monotherapy vs. Combination
The clinical data strongly indicates that the therapeutic ceiling for Defactinib is significantly higher in combination regimens than as a monotherapy. While single-agent Defactinib produces stable disease in a subset of patients, objective responses are rare. In contrast, combination therapies, particularly with MEK inhibitors in MAPK-driven cancers, can induce durable objective responses in a substantial percentage of patients.
Conclusion
The evidence from preclinical and clinical studies presents a clear narrative: Defactinib is a promising therapeutic agent whose full potential is realized in combination with other anti-cancer drugs. As a monotherapy, it demonstrates limited clinical activity.[7][11] However, when rationally combined with agents that target key resistance pathways, such as MEK inhibitors, or with immunotherapies that leverage its microenvironment-modulating effects, Defactinib contributes to significantly improved and more durable anti-tumor responses.[2][15][16] Future research and clinical development should continue to focus on identifying optimal combination strategies and predictive biomarkers to select patients most likely to benefit from Defactinib-based regimens.
References
- 1. What is Defactinib used for? [synapse.patsnap.com]
- 2. Defactinib, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. drugs.com [drugs.com]
- 15. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Facebook [cancer.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
Validating Biomarkers for Defactinib Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Defactinib (VS-6063) is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and survival.[1] As Defactinib advances through clinical trials, both as a monotherapy and in combination regimens, the identification and validation of predictive biomarkers for treatment sensitivity are paramount for patient stratification and maximizing therapeutic benefit. This guide provides a comparative overview of potential biomarkers for Defactinib sensitivity, supported by experimental data and detailed methodologies for their validation.
Key Potential Biomarkers for Defactinib Sensitivity
Several molecular characteristics have been investigated as potential predictors of a tumor's response to Defactinib. These include the mutational status of key cancer-related genes and the expression levels of proteins involved in cell adhesion and signaling.
| Biomarker Category | Specific Biomarker | Associated Cancer Type(s) | Rationale for Association with Defactinib Sensitivity |
| Genetic Alterations | KRAS Mutations | Non-Small Cell Lung Cancer (NSCLC), Low-Grade Serous Ovarian Cancer (LGSOC) | FAK signaling is a critical downstream pathway for KRAS-driven cancers.[2][3] |
| TP53 and/or CDKN2A Co-alterations | NSCLC with KRAS mutation | Preclinical studies suggest these co-alterations lead to increased activation of the RHOA-FAK pathway, creating a dependency on FAK.[2] | |
| NF2 (Merlin) Loss-of-Function | Malignant Mesothelioma, Meningioma | NF2-deficient tumors show preclinical sensitivity to FAK inhibition due to synthetic lethality.[4][5] | |
| Protein Expression & Pathway Activation | Epithelial-Mesenchymal Transition (EMT) Status | NSCLC with KRAS mutation | Tumors with an epithelial phenotype (high E-cadherin, low vimentin) show greater sensitivity, particularly in combination with RAF/MEK inhibitors.[6][7][8] |
| FAK Phosphorylation (p-FAK) | Various Solid Tumors | As the direct target of Defactinib, elevated p-FAK levels may indicate pathway activation and dependence.[9][10] |
Comparative Efficacy of FAK Inhibitors
Defactinib is one of several FAK inhibitors that have been developed. The following table provides a comparison of the in vitro potency of Defactinib and other notable FAK inhibitors against the FAK enzyme.
| FAK Inhibitor | IC50 (nM) for FAK | Notes |
| Defactinib (VS-6063) | 0.6 | Also inhibits Pyk2 with a similar IC50.[11][12] |
| PF-562271 (VS-6062) | 1.5 | Dual ATP-competitive inhibitor of FAK and Pyk2 (IC50 = 13 nM).[11][12] |
| GSK2256098 | 1.5 | Highly selective FAK inhibitor.[12] |
| IN10018 (BI 853520) | 1 | More specific FAK inhibitor compared to Defactinib.[12] |
| VS-4718 (PND-1186) | 1.5 | FAT-FERM inhibitor.[12] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is crucial for clinical application. Below are detailed methodologies for the validation of the key biomarkers discussed.
Immunohistochemistry (IHC) for Protein Expression Analysis
1. Merlin (NF2) Loss:
-
Objective: To detect the absence of Merlin protein expression in tumor tissue, which is a surrogate for NF2 gene inactivation.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Merlin (e.g., clone C-18 or A-19) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Slides are counterstained with hematoxylin.
-
-
Scoring Criteria: Merlin expression is scored based on the percentage of positive tumor cells and staining intensity. Complete loss of Merlin expression in tumor cells, with positive internal controls (e.g., endothelial cells, inflammatory cells), is considered indicative of NF2 loss.[13][14]
2. EMT Marker Expression (E-cadherin and Vimentin):
-
Objective: To determine the epithelial or mesenchymal phenotype of tumor cells.
-
Protocol: The general IHC protocol is similar to that for Merlin.
-
Primary Antibodies: Use specific monoclonal antibodies for E-cadherin (epithelial marker) and vimentin (mesenchymal marker).
-
-
Scoring Criteria:
-
E-cadherin: Staining is typically membranous. A scoring system based on the percentage of positively stained tumor cells and intensity can be used. High expression is indicative of an epithelial phenotype.[15][16]
-
Vimentin: Staining is typically cytoplasmic. The percentage of vimentin-positive tumor cells is determined. High expression suggests a mesenchymal phenotype.[7][15]
-
Western Blot for FAK Phosphorylation
-
Objective: To quantify the levels of phosphorylated FAK (p-FAK) as a measure of FAK pathway activation.
-
Protocol:
-
Protein Extraction: Tumor tissue or cell lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Tyr397). A separate blot should be run for total FAK as a loading control.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry is used to quantify the p-FAK signal, which is then normalized to the total FAK signal.[10][17]
-
Next-Generation Sequencing (NGS) for Genetic Alterations
-
Objective: To identify mutations in KRAS, TP53, and CDKN2A.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. Targeted gene panels are often used to enrich for the genes of interest.
-
Sequencing: The library is sequenced on an NGS platform (e.g., Illumina or Ion Torrent).
-
Bioinformatic Analysis: Sequencing reads are aligned to a reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Copy number alterations for CDKN2A can also be assessed.[2][18][19]
-
Cell Viability Assays
-
Objective: To determine the in vitro sensitivity of cancer cell lines to Defactinib and other FAK inhibitors.
-
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Defactinib or other FAK inhibitors for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Visualization of Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: FAK signaling pathway and the mechanism of action of Defactinib.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers for Defactinib sensitivity.
Logical Relationship of Biomarkers to Defactinib Sensitivity
Caption: Logical relationship between biomarkers and Defactinib sensitivity.
Conclusion
The validation of predictive biomarkers is a critical step in the clinical development of Defactinib. This guide provides a framework for researchers and drug developers to understand and implement the necessary experimental procedures for identifying patient populations most likely to benefit from FAK inhibition. While KRAS mutations, NF2 loss, and an epithelial phenotype have shown promise, further validation in well-designed preclinical and clinical studies is essential. The use of standardized and robust experimental protocols, such as those outlined here, will be instrumental in advancing the precision medicine approach for Defactinib therapy.
References
- 1. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. NF2 alteration in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF2 alteration in mesothelioma [frontiersin.org]
- 6. E-Cadherin-Deficient Cells Are Sensitive to the Multikinase Inhibitor Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of E-cadherin & vimentin expression with clinicopathological parameters in lingual squamous cell carcinomas & their role in incomplete epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. Defactinib inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merlin immunohistochemistry is a reliable surrogate marker for NF2 gene alterations in meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Merlin immunoreactivity fails to predict neurofibromatosis type 2 mutations in human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epithelial Paradox: Clinical Significance of Coexpression of E-cadherin and Vimentin With Regard to Invasion and Metastasis of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Generation and multiomic profiling of a TP53/CDKN2A double-knockout gastroesophageal junction organoid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CDKN2A copy number alteration in bladder cancer: Integrative analysis in patient-derived xenografts and cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Defactinib's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
A comprehensive analysis of preclinical data reveals the varied efficacy of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), across a spectrum of cancer cell lines. This guide provides a comparative overview of Defactinib's performance, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways to inform researchers, scientists, and drug development professionals.
Data Summary: Defactinib's In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of Defactinib has been determined in numerous cancer cell lines, demonstrating a range of sensitivities. The following table summarizes the IC50 values for cell viability or growth inhibition across various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | SKOV3 | 5 ± 1 | [1] |
| OVCAR5 | 4 ± 1 | [1] | |
| OVCAR8 | 4 ± 2 | [1] | |
| Breast Cancer | MDA-MB-231 (HER2-) | 0.281 | [2] |
| MDA-MB-453 (HER2+) | Not Determined (>10) | [2] | |
| SkBr3 (HER2+) | > 10 | [2] | |
| Endometrial Cancer | UTE1 | 1.7 - 3.8 | [3][4] |
| UTE2 | 1.7 - 3.8 | [3][4] | |
| UTE3 | 1.7 - 3.8 | [3][4] | |
| UTE10 | 1.7 - 3.8 | [3][4] | |
| UTE11 | 1.7 - 3.8 | [3][4] | |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 | [5] |
| Thyroid Cancer | TT | 1.98 | [6] |
| K1 | 10.34 | [6] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (3D Matrigel On-Top Assay)
This protocol is adapted from a study investigating Defactinib's effect on breast cancer cell lines[2].
-
Cell Seeding: Cancer cell lines were seeded in a 96-well plate.
-
Matrigel Overlay: A solution of 1:1 Matrigel to DMEM media was added on top of the cells. For specific experiments, Doxycycline (1µg/mL) was added for MCF7-HER2 Tet-Off cells.
-
Drug Treatment: Defactinib was added at various concentrations the day after initial plating.
-
Incubation: Cells were incubated for 5 days.
-
Viability Assessment: Cell proliferation was evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Viability was plotted relative to a DMSO control, and IC50 values were calculated using a non-linear regression model (log(inhibitor) vs. response) in GraphPad Prism 6.
Western Blot Analysis of FAK Phosphorylation
This protocol outlines the general procedure for assessing the phosphorylation of FAK and downstream signaling proteins.
-
Cell Lysis: Cancer cells were treated with Defactinib at various concentrations and time points. Subsequently, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against total FAK and phosphorylated FAK (e.g., p-FAK Y397), as well as other proteins in the signaling cascade. This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
Caption: FAK Signaling Pathway Inhibition by Defactinib.
Caption: General Experimental Workflow for Defactinib Efficacy.
Mechanism of Action
Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in mediating signals from integrins and growth factor receptors.[7][8] By inhibiting FAK, Defactinib disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and migration.[8][9] The inhibition of FAK phosphorylation at key sites, such as Tyr397, is a primary mechanism through which Defactinib exerts its anti-tumor effects.[10]
Conclusion
The preclinical data compiled in this guide demonstrate that Defactinib's efficacy varies across different cancer cell lines, with some lines exhibiting high sensitivity while others are more resistant. This variability may be influenced by the specific genetic and molecular characteristics of the cancer cells, such as HER2 status in breast cancer.[2] The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and interpret further studies on Defactinib and other FAK inhibitors. Continued investigation into the predictive biomarkers of response to Defactinib will be crucial for its successful clinical application.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 6. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. What is Defactinib used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
Defactinib's Efficacy in 2D Monolayers Versus 3D Spheroids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FAK inhibitor Defactinib's performance in traditional two-dimensional (2D) cell cultures versus more physiologically relevant three-dimensional (3D) tumor spheroid models. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical cancer studies.
Three-dimensional cell culture models are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to conventional 2D monolayers.[1] This guide delves into the differential effects of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), in these two culture systems. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology research.[2]
Executive Summary of Findings
Experimental evidence consistently demonstrates that cancer cells cultured in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts. This phenomenon is attributed to factors such as limited drug penetration into the spheroid core, the establishment of hypoxic regions, and altered cell-cell and cell-matrix interactions that influence signaling pathways. While direct head-to-head quantitative data for Defactinib in matched 2D and 3D systems is limited in publicly available literature, data from studies on FAK inhibitors and other anti-cancer agents consistently show a significant increase in the half-maximal inhibitory concentration (IC50) in 3D models.
This guide will present available data on Defactinib's activity and provide context from broader studies on FAK inhibitors and 3D culture systems to offer a comprehensive comparison.
Data Presentation: Defactinib's Efficacy
The following tables summarize the available quantitative data on the effect of Defactinib on cell viability in 2D and 3D culture systems. Due to the limited availability of direct comparative studies for Defactinib, data from various studies are presented to provide a broader context.
Table 1: Defactinib IC50 Values in 2D Cancer Cell Cultures
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | 5 ± 1 | [3] |
| OVCAR5 | Ovarian Cancer | 4 ± 1 | [3] |
| OVCAR8 | Ovarian Cancer | 4 ± 2 | [3] |
| A549 | Lung Cancer | Not specified, but active | [4] |
| H2052 | Mesothelioma | Not specified, but active | [2] |
Table 2: General Observations of Increased Drug Resistance in 3D Spheroid Models
| Drug/Inhibitor | Cancer Type | Fold Increase in IC50 (3D vs. 2D) | Reference |
| Paclitaxel | H1299 Lung Cancer | ~2.2 | [5] |
| Various | General Observation | Significantly Higher | [6] |
| EGFR Inhibitors | NSCLC | Increased resistance in 3D | [7] |
Note: The fold increase in IC50 values in 3D cultures can vary significantly depending on the cell line, spheroid size, and assay duration.
FAK Signaling Pathway and Defactinib's Mechanism of Action
Defactinib exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397). This phosphorylation event is a critical step in the activation of FAK and the recruitment of other signaling molecules, such as Src family kinases. The subsequent activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, promotes cell survival, proliferation, and migration. By blocking this initial activation step, Defactinib effectively attenuates these pro-tumorigenic signals.[8]
Caption: FAK signaling pathway and the inhibitory action of Defactinib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of Defactinib in 2D and 3D cell culture systems.
Cell Culture
-
2D Monolayer Culture: Cells are seeded in flat-bottom tissue culture plates and grown in a single layer in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
3D Spheroid Culture (Liquid Overlay Technique):
-
Coat the wells of a round-bottom 96-well plate with a non-adherent coating (e.g., poly-HEMA or commercially available hydrogels) to prevent cell attachment.
-
Seed a defined number of cells per well in the culture medium.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation and growth using an inverted microscope.
-
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
2D Culture:
-
Seed cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Defactinib or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
3D Culture:
-
Generate spheroids in a 96-well round-bottom plate as described above.
-
Carefully replace the medium with fresh medium containing various concentrations of Defactinib or vehicle control.
-
Incubate for the desired duration (e.g., 72-96 hours).
-
Add MTS or MTT reagent and incubate for a longer period than for 2D cultures (e.g., 4-6 hours) to allow for penetration into the spheroid.
-
Measure the absorbance and calculate cell viability.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Culture and treat cells in 2D plates or as 3D spheroids with Defactinib.
-
For 3D cultures, disaggregate the spheroids into a single-cell suspension using trypsin-EDTA.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[9]
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing Defactinib or vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).[10]
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the FAK signaling pathway.
-
Culture and treat cells in 2D or 3D with Defactinib.
-
Lyse the cells to extract total protein. For 3D spheroids, mechanical homogenization may be required.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (Y397), AKT, phosphorylated AKT, ERK, and phosphorylated ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein band intensities relative to the loading control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for comparing Defactinib's effects in 2D and 3D cultures and the logical relationship between the experimental findings.
Caption: General workflow for comparing Defactinib in 2D vs. 3D models.
Caption: Logical relationship of findings in 2D vs. 3D culture comparisons.
Conclusion
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research, offering a more accurate representation of the in vivo tumor microenvironment. While direct comparative data for Defactinib is still emerging, the existing body of evidence strongly suggests that its efficacy will be attenuated in 3D spheroids compared to 2D monolayers, consistent with observations for other anti-cancer agents. Researchers should consider these differences when designing experiments and interpreting data. The use of 3D models, despite their increased complexity, is crucial for obtaining more clinically relevant data and improving the predictive value of preclinical drug screening. This guide provides a framework for conducting such comparative studies and understanding the underlying biological principles.
References
- 1. The drug efficacy testing in 3D cultures platform identifies effective drugs for ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asco.org [asco.org]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Format (2D vs 3D) and media effect target expression and response of patient-derived and standard NSCLC lines to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. In vitro migration assay [bio-protocol.org]
Independent Verification of Published Defactinib Hydrochloride Findings: A Comparative Guide
This guide provides an independent verification of published findings on Defactinib hydrochloride, focusing on its clinical efficacy in combination with Avutometinib and comparing its performance with alternative treatments for recurrent KRAS-mutant low-grade serous ovarian cancer (LGSOC). Detailed experimental protocols for key preclinical and clinical studies are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound, a selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), has demonstrated significant clinical activity when used in combination with the RAF/MEK inhibitor Avutometinib.[1][2] This combination therapy addresses a key resistance mechanism to MAPK pathway inhibition, where FAK activation plays a crucial role.[3][4] Clinical trials, most notably RAMP 201 and FRAME, have shown promising results in patients with LGSOC, particularly in those with KRAS mutations.[5][6] On May 8, 2025, the U.S. Food and Drug Administration (FDA) granted accelerated approval to the combination of avutometinib and defactinib for adult patients with recurrent low-grade serous ovarian cancer harboring a KRAS mutation who have received prior systemic therapy.[7]
Comparative Efficacy of Defactinib in Combination Therapy
The clinical efficacy of Defactinib in combination with Avutometinib has been primarily evaluated in the Phase 2 RAMP 201 trial and the Phase 1 FRAME trial. The data consistently demonstrates superior outcomes for patients with KRAS-mutant LGSOC compared to the KRAS wild-type population.
Table 1: Efficacy of Defactinib + Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)
| Efficacy Endpoint | Overall Population (n=109) | KRAS-Mutant (n=57) | KRAS Wild-Type (n=52) |
| Overall Response Rate (ORR) | 31%[1] | 44%[1][5] | 17%[1][5] |
| Median Progression-Free Survival (PFS) | 12.9 months[1][5] | 22.0 months[5] | 12.8 months[5] |
| Median Duration of Response (DOR) | 31.1 months[7] | 31.1 months[5][7] | 9.2 months[5][7] |
| Disease Control Rate (DCR) at ≥6 months | 61%[7] | 70%[5][7] | 50%[5][7] |
Table 2: Efficacy of Defactinib + Avutometinib in Low-Grade Serous Ovarian Cancer (FRAME Trial)
| Efficacy Endpoint | Overall LGSOC Population (n=26) | KRAS-Mutant (n=12) | KRAS Wild-Type (n=12) |
| Overall Response Rate (ORR) | 42.3%[6][8] | 58.3%[6][8] | 33.3%[6][8] |
| Median Progression-Free Survival (mPFS) | 20.1 months[6][8] | 30.8 months[6][8] | 8.9 months[6][8] |
Comparison with Alternative Therapies
Standard-of-care options for recurrent LGSOC include chemotherapy and hormonal therapies. The MEK inhibitor trametinib has also shown efficacy and is considered a new standard-of-care option.
Table 3: Comparison of Efficacy with Standard-of-Care and Other Targeted Therapies in Recurrent Low-Grade Serous Ovarian Cancer
| Treatment | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Defactinib + Avutometinib (KRAS-Mutant) | RAMP 201 | 44%[1][5] | 22.0 months[5] |
| Trametinib | GOG 281/LOGS | 26%[9][10][11] | 13.0 months[9][10][11] |
| Standard of Care (Chemotherapy/Hormonal) | GOG 281/LOGS | 6%[10][11] | 7.2 months[9][10][11] |
| Letrozole | GOG 281/LOGS | 14%[10] | 10.6 months (pre-planned subgroup)[10] |
| Paclitaxel | GOG 281/LOGS | 9%[10] | - |
| Pegylated Liposomal Doxorubicin | GOG 281/LOGS | 3%[10] | - |
| Topotecan | GOG 281/LOGS | 0%[10] | - |
| Tamoxifen | GOG 281/LOGS | 0%[10] | - |
Experimental Protocols
Preclinical Evaluation of Defactinib and Avutometinib Synergy
Objective: To assess the synergistic anti-tumor activity of combined RAF/MEK and FAK inhibition in preclinical models of gynecologic cancers.
Methodologies:
-
Cell Lines and Culture: Primary high-grade endometrioid endometrial cancer (EAC) cell lines (UTE1, UTE2, UTE3, UTE10, UTE11) were established from patient tumors.[12] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
In Vitro Viability Assays: Cell viability was assessed using assays such as CellTiter-Glo following treatment with a dose range of Defactinib, Avutometinib, or the combination.[12] IC50 values were determined to quantify sensitivity.
-
Western Blot Analysis: To investigate the mechanism of action, cells were treated with the inhibitors, and protein lysates were subjected to Western blotting to detect levels of total and phosphorylated FAK, MEK, and ERK.[12][13]
-
Animal Models: In vivo efficacy was evaluated using xenograft models, where human cancer cell lines (e.g., UTE10) were implanted into immunodeficient mice.[12][13] Mice were treated with vehicle control, single-agent Defactinib or Avutometinib, or the combination via oral gavage.[12][13] Tumor growth was monitored, and overall survival was assessed.[14]
-
Patient-Derived Organoid Models: 3D organoid models derived from LGSOC patients were used to assess the synergy between Avutometinib and Defactinib.[15] Combination index was calculated to determine synergy.
Clinical Trial Protocol: RAMP 201 (NCT04625270)
Objective: To evaluate the efficacy and safety of Avutometinib alone and in combination with Defactinib in patients with recurrent LGSOC.
Methodologies:
-
Study Design: A Phase 2, open-label, multicenter, randomized trial.[15] Patients were stratified by KRAS mutation status.[15]
-
Patient Population: Adult patients with recurrent, measurable LGSOC who had received at least one prior platinum-based chemotherapy regimen.[15]
-
Treatment Arms:
-
Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[15] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.[7]
-
Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[5]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: FAK signaling pathway and the point of Defactinib inhibition.
Caption: Synergistic mechanism of Avutometinib and Defactinib.
Caption: General experimental workflow for Defactinib evaluation.
References
- 1. A Study of Avutometinib (VS-6766) V. Avutometinib (VS-6766) + Defactinib in Recurrent Low-Grade Serous Ovarian Cancer with and Without a KRAS Mutation [clin.larvol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nottheseovaries.org [nottheseovaries.org]
- 4. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 5. onclive.com [onclive.com]
- 6. Phase I Trial of Defactinib and VS-6766. [clin.larvol.com]
- 7. oncodaily.com [oncodaily.com]
- 8. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Trametinib Improves Progression-Free Survival vs Standard-of-Care Treatment in Recurrent Low-Grade Serous Ovarian Carcinoma - The ASCO Post [ascopost.com]
- 11. Trametinib to Treat Low-Grade Serous Ovarian Cancer - NCI [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Evaluating Defactinib in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Defactinib (VS-6063), a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), has emerged as a promising therapeutic agent in oncology.[1] Its mechanism of action, which involves the disruption of key signaling pathways crucial for tumor cell migration, proliferation, and survival, has made it a subject of extensive preclinical and clinical investigation.[2][3] This guide provides a comprehensive comparison of Defactinib's performance in patient-derived xenograft (PDX) models, offering insights from available experimental data to inform future research and drug development.
Mechanism of Action and Signaling Pathway
Defactinib exerts its anti-tumor effects by inhibiting FAK, a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[2] FAK activation is a critical step in mediating cell adhesion, migration, and invasion. By blocking the autophosphorylation of FAK at Tyrosine 397 (Y397), Defactinib effectively abrogates downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[1][2] This inhibition ultimately leads to decreased tumor cell proliferation and survival.
Furthermore, FAK has been implicated in therapeutic resistance. Its upregulation can provide a survival signal for cancer cells, bypassing the effects of other targeted therapies.[4] Defactinib's ability to counteract this resistance mechanism makes it an attractive candidate for combination therapies.
Performance in PDX Models: Monotherapy and Combination Therapy
While comprehensive quantitative data from preclinical PDX studies of Defactinib as a monotherapy remains limited in publicly available literature, its potential has been demonstrated in various xenograft models. For instance, in non-small cell lung cancer (NSCLC) xenografts, Defactinib treatment has been shown to suppress tumor growth.[5]
The true strength of Defactinib appears to lie in its synergistic effects when combined with other targeted agents. Preclinical studies have provided a strong rationale for combining Defactinib with inhibitors of the RAS/MEK/ERK pathway.
A notable preclinical study in high-grade endometrioid endometrial cancer evaluated the combination of the RAF/MEK clamp Avutometinib with a FAK inhibitor (VS-4718, a close analog of Defactinib). The combination therapy demonstrated superior tumor growth inhibition in xenografts compared to either single-agent treatment.[2]
Clinical trial data further supports the efficacy of this combination. In the phase 1 FRAME trial, the combination of Avutometinib and Defactinib showed promising anti-tumor activity in patients with solid tumors, particularly low-grade serous ovarian cancer.[1][6] The recommended Phase 2 dose was determined to be Avutometinib 3.2 mg orally twice weekly and Defactinib 200 mg orally twice daily, both for the first 3 weeks of a 4-week cycle.[6][7] In a phase 2 trial for KRAS-mutated recurrent low-grade serous ovarian cancer, this combination led to a confirmed overall response rate (ORR) of 44%.[4][7] More recent data from the RAMP 201 trial showed an ORR of 45% in the combination arm for recurrent low-grade serous ovarian cancer.[8]
In metastatic pancreatic ductal adenocarcinoma (PDAC), the combination of Avutometinib and Defactinib with gemcitabine and nab-paclitaxel showed an impressive 83% ORR in a phase 1b/2a trial.[3]
| Cancer Type | PDX/Xenograft Model | Treatment | Key Findings | Reference |
| Endometrial Cancer | Cell line-derived xenograft | Avutometinib + VS-4718 (FAK inhibitor) | Superior tumor growth inhibition with combination therapy compared to single agents. | [2] |
| NSCLC | Cell line-derived xenograft | Defactinib | Suppression of tumor growth. | [5] |
| Low-Grade Serous Ovarian Cancer | Clinical Trial (RAMP 201) | Avutometinib + Defactinib | 45% Overall Response Rate in the combination arm. | [8] |
| Low-Grade Serous Ovarian Cancer | Clinical Trial | Avutometinib + Defactinib | 44% Confirmed Overall Response Rate in patients with KRAS mutation. | [4][7] |
| Metastatic Pancreatic Cancer | Clinical Trial | Avutometinib + Defactinib + Gemcitabine + Nab-paclitaxel | 83% Overall Response Rate. | [3] |
Table 1: Summary of Defactinib Efficacy in Preclinical and Clinical Studies
Comparison with Other FAK Inhibitors
Experimental Protocols
Detailed experimental protocols for evaluating Defactinib in PDX models are often specific to the research institution and the particular cancer type being studied. However, a general workflow can be outlined.
Key Methodological Considerations:
-
PDX Model Establishment: Fresh patient tumor tissue is obtained and surgically implanted into immunodeficient mice (e.g., NOD/SCID or NSG). Tumors are allowed to grow and are then passaged to subsequent generations of mice to expand the model.
-
Animal Models: The choice of immunodeficient mouse strain is critical to ensure successful engraftment and tumor growth.
-
Drug Administration: Defactinib is typically administered orally. The dosing and schedule in preclinical models are often designed to mimic clinically relevant exposures. For example, in a study on NSCLC xenografts, tumors were treated with Defactinib after they were established.[5]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume. Other endpoints may include analysis of biomarkers, such as the phosphorylation status of FAK and downstream signaling proteins, and assessment of metastasis.
Conclusion
Defactinib demonstrates significant promise as an anti-cancer agent, particularly in combination with inhibitors of the RAS/MEK/ERK pathway. While more comprehensive preclinical data from PDX models, especially comparative studies, would be beneficial, the existing evidence from xenograft studies and clinical trials strongly supports its continued development. The ability of Defactinib to overcome therapeutic resistance highlights its potential to improve outcomes for patients with various solid tumors. Future research should focus on detailed characterization of its efficacy in a broader range of PDX models to further delineate its therapeutic potential and identify patient populations most likely to benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Focal Adhesion Kinase in Lung Diseases: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Defactinib Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Defactinib Hydrochloride, ensuring the protection of personnel and the environment.
This compound, a potent focal adhesion kinase (FAK) inhibitor used in research, requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides procedural, step-by-step instructions for its safe disposal, in line with laboratory safety and environmental protection standards. Adherence to these procedures is critical to minimize risks and ensure compliance with regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Some safety data sheets (SDS) also indicate that it can cause skin and eye irritation and may lead to respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4][6]
Key Hazard Information:
| Hazard Statement | Classification | Reference |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [4][5] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [5] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [5] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant.[4] It is crucial to avoid releasing it into the environment, particularly into sewage systems or water courses.[4][6][7]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes pure compound, contaminated labware (e.g., pipette tips, vials), and any absorbent materials used for cleaning up spills.
2. For Unused or Expired Compound:
-
Keep the compound in its original or a suitable, tightly sealed container.
-
Do not mix with other chemical waste unless compatibility is confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
3. For Contaminated Materials:
-
Solid Waste: Place all contaminated solid materials, such as gloves, paper towels, and disposable labware, into the designated waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not pour down the drain.[7]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., alcohol) three times.[4] Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for clean labware.
4. Accidental Spills:
-
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[4][6]
-
Contain the spill and prevent it from entering drains.
-
Absorb liquid spills with an inert material such as diatomite or universal binders.[4][6]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated waste container.[8]
-
Decontaminate the spill area by scrubbing with alcohol.[4][6]
-
Dispose of all contaminated cleaning materials as hazardous waste.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal service, following all local, state, and federal regulations.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
While general guidelines for medication disposal exist, such as those provided by the FDA for household medicines, the high aquatic toxicity of this compound necessitates the more stringent procedures outlined above for laboratory and research settings.[9][10][11][12] Always consult your institution's specific safety and waste management protocols.
References
- 1. This compound | C20H22ClF3N8O3S | CID 25117347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. This compound|1073160-26-5|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. oncolink.org [oncolink.org]
- 11. fda.gov [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
